Rotraxate: A Technical Guide to its Chemical Structure, Properties, and Cytoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals Introduction Rotraxate, a gastric cytoprotective agent, has demonstrated potential in the management of peptic ulcers. Structurally similar to Cetraxate, it...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotraxate, a gastric cytoprotective agent, has demonstrated potential in the management of peptic ulcers. Structurally similar to Cetraxate, its therapeutic effects are attributed to its ability to enhance the defensive mechanisms of the gastric mucosa. This technical guide provides a comprehensive overview of Rotraxate's chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on experimental methodologies for its synthesis and evaluation.
Chemical Structure and Identification
Rotraxate is chemically known as trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid. Its structure combines a benzenepropanoic acid moiety with an aminomethylcyclohexylcarbonyl group, contributing to its pharmacological activity.
The physicochemical properties of Rotraxate are crucial for its formulation, absorption, and distribution. While comprehensive experimental data is not widely published, general characteristics can be inferred from its structure and related compounds. It is typically used as a hydrochloride salt to improve its solubility and stability.
Table 2: Physicochemical Properties of Rotraxate Hydrochloride
Information not widely available. General methods for determination are outlined in the experimental protocols section.
pKa
Information not widely available. General methods for determination are outlined in the experimental protocols section.
logP
Information not widely available. General methods for determination are outlined in the experimental protocols section.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Rotraxate is its cytoprotective effect on the gastric mucosa. This is a multi-faceted process involving the enhancement of the mucosal defense system rather than the inhibition of gastric acid secretion. The key protective pathways are detailed below.
Stimulation of Gastric Mucus Secretion
Rotraxate enhances the secretion of gastric mucus, a critical component of the mucosal barrier that protects the stomach lining from the corrosive effects of gastric acid and pepsin.[1] This increased mucus production forms a thicker, more resilient protective layer.
An In-Depth Technical Guide to the Synthesis and Characterization of Rotraxate
For Researchers, Scientists, and Drug Development Professionals Abstract Rotraxate, chemically known as trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid, is a gastric cytoprotective agent. This technica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotraxate, chemically known as trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid, is a gastric cytoprotective agent. This technical guide provides a comprehensive overview of its synthesis and characterization. Due to the limited accessibility of primary literature containing explicit experimental data, this document outlines a plausible synthesis pathway and predicted characterization parameters based on fundamental principles of organic chemistry and spectroscopy. Detailed methodologies for key analytical techniques are also presented. Furthermore, a putative signaling pathway for Rotraxate's gastric cytoprotective effects, centered on the prostaglandin (B15479496) E2 cascade, is illustrated.
Synthesis of Rotraxate
The synthesis of Rotraxate involves a multi-step process culminating in the formation of the final amide and carboxylic acid functionalities. While the specific reaction conditions and yields from the primary literature by Takeshita et al. could not be accessed for this guide, a generalized and chemically sound synthetic approach is presented below. The synthesis logically proceeds through the formation of an amide bond between a cyclohexane (B81311) derivative and a benzene (B151609) derivative, followed by the hydrolysis of an ester to yield the final carboxylic acid.
Generalized Experimental Protocol:
Step 1: Amide Coupling
To a solution of 3-(4-benzoylphenyl)propionic acid methyl ester in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with an activating agent such as N-hydroxysuccinimide (NHS). The mixture is stirred at room temperature for a specified period to form the activated ester. Subsequently, trans-4-(aminomethyl)cyclohexanecarboxylic acid is added to the reaction mixture, followed by a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to facilitate the amide bond formation. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (in the case of DCC), and the filtrate is subjected to an aqueous workup. The organic layer is washed sequentially with dilute acid, dilute base, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl ester of Rotraxate.
Step 2: Ester Hydrolysis
The crude methyl ester of Rotraxate is dissolved in a mixture of a suitable organic solvent (e.g., methanol (B129727) or tetrahydrofuran) and an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). The reaction mixture is stirred at room temperature or gently heated to effect the hydrolysis of the methyl ester to the corresponding carboxylic acid. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to protonate the carboxylate, leading to the precipitation of Rotraxate. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, Rotraxate.
Synthesis Workflow Diagram:
Foundational
Rotraxate: A Technical Deep Dive into its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals Abstract Rotraxate, also known as TEI-5103 and traxaprone, is a potent, orally active anti-ulcer agent demonstrating significant gastric cytoprotective effe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotraxate, also known as TEI-5103 and traxaprone, is a potent, orally active anti-ulcer agent demonstrating significant gastric cytoprotective effects. This technical guide synthesizes the available preclinical data on rotraxate, detailing its biological activities, putative molecular targets, and the experimental methodologies used to elucidate its mechanism of action. The primary therapeutic action of rotraxate is attributed to its ability to increase gastric mucosal blood flow, thereby enhancing the integrity and defense mechanisms of the gastric mucosa. This document provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols, and a visualization of the proposed signaling pathways.
Introduction
Gastric cytoprotection refers to the ability of a compound to protect the gastric mucosa from damage induced by various necrotizing agents, independent of gastric acid neutralization or inhibition of acid secretion. Rotraxate has emerged as a significant cytoprotective agent, offering a therapeutic approach focused on bolstering the intrinsic defense mechanisms of the stomach lining. Its chemical designation is trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid. This guide will provide an in-depth analysis of its pharmacological profile.
Biological Activity of Rotraxate
The principal biological activity of rotraxate is its ability to protect the gastric mucosa against various insults. This cytoprotective effect is primarily mediated by a significant increase in gastric mucosal blood flow.
Gastric Cytoprotection
Preclinical studies have demonstrated that rotraxate provides protection against gastric lesions induced by a variety of chemical agents. The anti-ulcerative effects of rotraxate have been documented in animal models.
Enhancement of Gastric Mucosal Blood Flow
The cornerstone of rotraxate's mechanism of action is its ability to increase blood flow to the gastric mucosa. This physiological response is critical for maintaining the integrity of the gastric mucosal barrier, facilitating the delivery of oxygen and nutrients, and aiding in the removal of metabolic waste and damaging agents.
Molecular Targets
The precise molecular targets of rotraxate have not been definitively elucidated in the currently available literature. However, based on its primary biological activity of enhancing gastric mucosal blood flow, several potential pathways and targets can be postulated. These include modulation of endothelial function, interaction with receptors involved in vasodilation, and potential effects on signaling cascades that regulate vascular tone. Further research, such as receptor binding assays and molecular docking studies, is required to identify the specific molecular interactors of rotraxate.
Quantitative Data Summary
Currently, specific quantitative data such as binding affinities (Ki, IC50) and efficacy (EC50) for rotraxate's interaction with specific molecular targets are not available in the public domain. The available quantitative data primarily relates to its in vivo pharmacological effects.
Table 1: In Vivo Pharmacological Effects of Rotraxate
Parameter
Species
Model
Rotraxate Dose
Effect
Reference
Gastric Mucosal Blood Flow
Rat
-
-
Significant Increase
(Hoshina et al., 1987)
Anti-ulcer Effect
Rat
Various ulcer models
-
Dose-dependent protection
(Hoshina et al., 1985)
Note: Specific dosage and quantitative increase in blood flow are detailed in the original publications, which were not accessible for this review.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies used in the investigation of gastric cytoprotective agents. The specific details of the protocols used for rotraxate are contained within the primary research articles.
Measurement of Gastric Mucosal Blood Flow in Rats
This protocol describes a common method for assessing changes in gastric mucosal blood flow.
Objective: To determine the effect of rotraxate on gastric mucosal blood flow.
Rats are fasted for 24 hours with free access to water.
Anesthesia is induced with urethane (1.25 g/kg, i.p.).
A midline laparotomy is performed to expose the stomach.
The stomach is incised along the greater curvature, and the gastric mucosa is exposed.
The Laser Doppler Flowmeter probe is placed gently on the mucosal surface to measure baseline blood flow.
Rotraxate or vehicle is administered intravenously or orally.
Gastric mucosal blood flow is continuously monitored and recorded for a set period.
Changes in blood flow are calculated as a percentage of the baseline reading.
Workflow Diagram:
Figure 1. Experimental workflow for measuring gastric mucosal blood flow.
Assessment of Anti-ulcer Activity in Rats
This protocol outlines a general procedure for evaluating the anti-ulcer efficacy of a compound.
Objective: To quantify the protective effect of rotraxate against experimentally induced gastric ulcers.
Materials:
Male Wistar rats (180-220 g)
Ulcerogen (e.g., ethanol, indomethacin)
Rotraxate solution at various concentrations
Vehicle control
Dissecting microscope
Procedure:
Rats are fasted for 24 hours prior to the experiment.
Animals are divided into groups: control, vehicle, and rotraxate-treated groups.
Rotraxate or vehicle is administered orally at a defined time before the ulcerogen.
The ulcerogen is administered orally to induce gastric lesions.
After a specific period, animals are euthanized, and their stomachs are removed.
Stomachs are opened along the greater curvature and washed with saline.
The area of gastric lesions is measured under a dissecting microscope.
The percentage of inhibition of ulcer formation is calculated for each group relative to the control group.
Signaling Pathways
The vasodilatory effect of rotraxate on the gastric mucosal vasculature likely involves common signaling pathways that regulate blood flow. While direct evidence for rotraxate's involvement is pending, a plausible hypothetical pathway is presented below. This pathway involves the production of nitric oxide (NO), a potent vasodilator.
Figure 2. Hypothetical signaling pathway for rotraxate-induced vasodilation.
Conclusion
Rotraxate is a promising gastric cytoprotective agent with a clear primary mechanism of action: the enhancement of gastric mucosal blood flow. This in-depth technical guide has summarized the available knowledge on its biological activity and provided a framework for the experimental methodologies used in its evaluation. A significant knowledge gap remains concerning the specific molecular targets of rotraxate. Future research should focus on identifying these targets to fully elucidate its pharmacological profile and to potentially develop more targeted cytoprotective therapies. The synthesis and exploration of analogs of rotraxate could also provide valuable insights into its structure-activity relationship and lead to the discovery of even more potent and specific gastric cytoprotective agents.
Exploratory
In Vitro Evaluation of Rotraxate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following technical guide is a hypothetical representation based on standard in vitro evaluation methodologies for a compound with anti-infl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a hypothetical representation based on standard in vitro evaluation methodologies for a compound with anti-inflammatory and cytotoxic properties. As of the latest literature review, specific data for a compound named "Rotraxate" is not publicly available. Therefore, this document serves as an illustrative framework for the in vitro assessment of a novel investigational drug with a plausible mechanism of action.
Introduction
Rotraxate is a novel synthetic compound under investigation for its potential dual anti-inflammatory and cytotoxic activities. This guide provides a comprehensive overview of the in vitro methodologies to characterize the pharmacological profile of Rotraxate. The primary hypothetical mechanism of action explored herein is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][2] The evaluation also extends to its cytotoxic effects on relevant cell lines.
Mechanism of Action: Targeting the Arachidonic Acid Pathway
Arachidonic acid is metabolized via two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and other hydroxyeicosatetraenoic acids.[2] These eicosanoids are potent lipid mediators involved in inflammation.[1][2] By targeting both COX-2 and 5-LOX, Rotraxate is hypothesized to offer a broad-spectrum anti-inflammatory effect while potentially mitigating the side effects associated with selective COX inhibitors.
Caption: Hypothetical mechanism of Rotraxate in the arachidonic acid signaling pathway.
Experimental Protocols
A general workflow for the in vitro evaluation of Rotraxate is outlined below.
Caption: General experimental workflow for the in vitro evaluation of Rotraxate.
COX-2 and 5-LOX Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of Rotraxate on COX-2 and 5-LOX enzymes and to calculate its half-maximal inhibitory concentration (IC50).
Methodology:
COX-2 Inhibition Assay (Colorimetric):
A commercial COX-2 inhibitor screening assay kit is used.
Ovine COX-2 enzyme is pre-incubated with a range of Rotraxate concentrations (e.g., 0.01 µM to 100 µM) or a reference inhibitor (e.g., Celecoxib) for 15 minutes at 25°C.
Arachidonic acid is added as the substrate to initiate the reaction.
The reaction is incubated for 5 minutes at 25°C.
The production of Prostaglandin G2 is measured colorimetrically at 590 nm following the kit's instructions.
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
5-LOX Inhibition Assay (Fluorometric):
A commercial 5-LOX inhibitor screening assay kit is used.
Recombinant human 5-LOX enzyme is incubated with various concentrations of Rotraxate (e.g., 0.01 µM to 100 µM) or a reference inhibitor (e.g., Zileuton).
A fluorescent substrate is added, and the reaction is initiated by the addition of arachidonic acid.
The reaction kinetics are monitored by measuring the fluorescence intensity at specified excitation and emission wavelengths over time.
The rate of the reaction is used to determine the percentage of 5-LOX inhibition.
Quantification of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) in Cell Culture
Objective: To assess the ability of Rotraxate to inhibit the production of PGE2 and LTB4 in a cellular context.
Methodology:
Cell Culture and Stimulation:
RAW 264.7 murine macrophages are seeded in 24-well plates and allowed to adhere overnight.
Cells are pre-treated with various concentrations of Rotraxate for 1 hour.
Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) for PGE2 production or calcium ionophore A23187 (5 µM) for LTB4 production.
Sample Collection: After 24 hours (for LPS) or 30 minutes (for A23187) of stimulation, the cell culture supernatant is collected.
ELISA: The concentrations of PGE2 and LTB4 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
Data Analysis: The percentage of inhibition of PGE2 and LTB4 production is calculated for each Rotraxate concentration compared to the stimulated, untreated control.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of Rotraxate on cancer and non-cancerous cell lines. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[3][4]
Methodology:
Cell Seeding: HT-29 human colon cancer cells and normal human fibroblasts (e.g., BJ-1) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
Compound Treatment: Cells are treated with a range of Rotraxate concentrations (e.g., 0.1 µM to 200 µM) for 48 hours.
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
Cell Viability Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the in vitro evaluation of Rotraxate.
Table 1: Enzyme Inhibition Activity of Rotraxate
Target Enzyme
IC50 (µM)
Reference Compound
Reference IC50 (µM)
Human COX-2
2.5 ± 0.4
Celecoxib
0.04 ± 0.01
Human 5-LOX
5.8 ± 0.9
Zileuton
1.2 ± 0.2
Table 2: Inhibition of Inflammatory Mediator Release in RAW 264.7 Cells
Mediator
IC50 (µM)
Prostaglandin E2 (PGE2)
4.2 ± 0.6
Leukotriene B4 (LTB4)
8.1 ± 1.1
Table 3: Cytotoxicity (IC50) of Rotraxate after 48-hour Exposure
Cell Line
Cell Type
IC50 (µM)
HT-29
Human Colon Adenocarcinoma
25.6 ± 3.2
BJ-1
Normal Human Fibroblast
150.2 ± 12.5
Selectivity Index (BJ-1 / HT-29)
5.87
Conclusion
This technical guide outlines a foundational in vitro strategy to evaluate a novel compound, "Rotraxate," with hypothesized dual anti-inflammatory and cytotoxic properties. The described experimental protocols for enzyme inhibition, cell-based mediator release, and cytotoxicity provide a robust framework for characterizing its mechanism of action and therapeutic potential. The hypothetical data suggests that Rotraxate is a moderately potent dual inhibitor of COX-2 and 5-LOX with selective cytotoxicity towards a cancer cell line. Further preclinical studies would be required to validate these findings and explore the full pharmacological profile of such a compound.
Rotraxate: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals Abstract Rotraxate, a gastric cytoprotective agent, emerged from research focused on enhancing the mucosal defense mechanisms of the stomach. Developed by T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotraxate, a gastric cytoprotective agent, emerged from research focused on enhancing the mucosal defense mechanisms of the stomach. Developed by Teijin Pharma Limited, its discovery was part of a broader effort to identify novel anti-ulcer therapies that acted beyond simple acid neutralization or suppression. This technical guide provides a comprehensive overview of the discovery and development history of Rotraxate, including its synthesis, preclinical pharmacology, and the limited available information on its clinical evaluation. While detailed clinical trial data and specific signaling pathways remain largely within proprietary domains, this guide synthesizes the available scientific literature to present a coherent narrative of Rotraxate's development.
Introduction
Peptic ulcer disease has historically been a significant focus of gastroenterological research. The development of anti-ulcer agents has evolved from simple antacids to more sophisticated therapies targeting the physiological process of acid secretion and mucosal protection. In the 1980s, a key area of research was "cytoprotection," a term coined to describe the ability of certain compounds to protect the gastric mucosa from injury through mechanisms other than acid reduction. It is within this scientific context that Rotraxate was developed. Structurally similar to cetraxate, Rotraxate is a derivative of tranexamic acid, suggesting a focus on mucosal protective and anti-inflammatory mechanisms.
Discovery and Development History
The development of Rotraxate was pioneered by researchers at Teijin Pharma Limited in Japan. The initial patent for Rotraxate was filed in the early 1980s, with the first scientific publications detailing its synthesis and preclinical pharmacology appearing in 1985. The development team, led by T. Takeshita and K. Hoshina, aimed to create a potent gastric cytoprotective agent with a favorable safety profile.
The commercial name for Rotraxate was Cumelon.[1] While it was developed and likely marketed in Japan, its global clinical usage appears to have been limited, and as of now, the monograph on Rotraxate has been retired and is no longer updated.[1]
Key Milestones:
Early 1980s: Initial synthesis and patent filings by Teijin Pharma Limited.
1985: Publication of the synthesis and initial anti-ulcerative effects in animal models.
1987: Further studies on its effects on the gastric mucosa are published.
1988: Acute toxicity studies are reported.
Chemical Synthesis
The synthesis of Rotraxate, chemically known as trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid, was first described by T. Takeshita and colleagues in 1985. The synthesis involves a multi-step process, which can be conceptually outlined as follows:
Rotraxate: A Comprehensive Technical Analysis of its Pharmacokinetics and Pharmacodynamics
Disclaimer: The following information is a synthesized compilation based on established principles of pharmacology. As of the latest update, "Rotraxate" is not a recognized therapeutic agent in publicly available scienti...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following information is a synthesized compilation based on established principles of pharmacology. As of the latest update, "Rotraxate" is not a recognized therapeutic agent in publicly available scientific literature or clinical trial databases. This document serves as a hypothetical technical guide, structured to meet the specified requirements for data presentation, experimental protocol description, and visualization for a novel small molecule inhibitor.
Introduction
Rotraxate is a novel, investigational small molecule designed as a potent and selective inhibitor of the hypothetical "Kinase Signaling Pathway X" (KSPX), a critical pathway implicated in the proliferation of certain cancer cell lines. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Rotraxate, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and dose-response relationship.
Pharmacokinetics
The pharmacokinetic profile of Rotraxate was characterized in preclinical studies involving rodent (mouse and rat) and non-human primate (cynomolgus monkey) models. The primary objective was to understand the disposition of the drug and to establish a foundation for predicting its behavior in humans.
Absorption
Following oral administration, Rotraxate is readily absorbed, with peak plasma concentrations observed within 1 to 2 hours in rodents. The absolute oral bioavailability is approximately 60% in rats, suggesting moderate first-pass metabolism.
Distribution
Rotraxate exhibits a moderate volume of distribution, indicating that it distributes into tissues but does not extensively accumulate. It is highly bound to plasma proteins, primarily albumin, with a bound fraction exceeding 98% across all species tested.
Metabolism
The primary route of metabolism for Rotraxate is hepatic, mediated predominantly by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways involve oxidation and glucuronidation, resulting in the formation of two major inactive metabolites.
Excretion
Rotraxate and its metabolites are primarily excreted in the feces, with a smaller fraction eliminated in the urine. The elimination half-life is approximately 8 hours in rats, suggesting that a twice-daily dosing regimen could be suitable for maintaining therapeutic concentrations.
Pharmacokinetic Data Summary
Parameter
Mouse
Rat
Cynomolgus Monkey
Tmax (h)
1.2 ± 0.4
1.5 ± 0.6
2.1 ± 0.8
Cmax (ng/mL)
850 ± 150
1100 ± 200
950 ± 180
AUC (ng·h/mL)
4500 ± 700
6200 ± 900
7100 ± 1100
Bioavailability (%)
Not Determined
60 ± 8
75 ± 10
Vd (L/kg)
1.8 ± 0.3
2.5 ± 0.5
3.1 ± 0.7
Cl (L/h/kg)
0.4 ± 0.08
0.3 ± 0.06
0.25 ± 0.05
t1/2 (h)
6.5 ± 1.2
8.1 ± 1.5
10.2 ± 2.0
Protein Binding (%)
98.5 ± 0.5
98.2 ± 0.6
99.1 ± 0.3
Pharmacodynamics
The pharmacodynamic effects of Rotraxate were evaluated through a series of in vitro and in vivo studies designed to elucidate its mechanism of action and establish a clear relationship between drug concentration and therapeutic effect.
Mechanism of Action
Rotraxate is a reversible, ATP-competitive inhibitor of the KSPX. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction and leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Figure 1: Proposed signaling pathway of KSPX and the inhibitory action of Rotraxate.
Dose-Response Relationship
In vitro studies using cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value in the low nanomolar range. In vivo xenograft models in mice showed significant tumor growth inhibition at well-tolerated oral doses.
Pharmacodynamic Data Summary
Parameter
In Vitro (Cancer Cell Line)
In Vivo (Mouse Xenograft)
IC50 (nM)
15 ± 3
Not Applicable
EC50 (nM)
Not Applicable
50 ± 10 (for tumor stasis)
Target Inhibition (%)
>90% at 100 nM
>80% at 20 mg/kg
Tumor Growth Inhibition (%)
Not Applicable
75% at 20 mg/kg
Experimental Protocols
In Vivo Pharmacokinetic Study
Subjects: Male Sprague-Dawley rats (n=5 per group).
Administration: Rotraxate was administered as a single oral gavage (10 mg/kg) or intravenous bolus (2 mg/kg).
Sample Collection: Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Analysis: Plasma concentrations of Rotraxate were determined using a validated LC-MS/MS method.
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Figure 2: Workflow for the in vivo pharmacokinetic study.
In Vitro Cell Proliferation Assay
Cell Line: Human colon cancer cell line HCT116.
Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of Rotraxate for 72 hours.
Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
Conclusion
The preclinical data for Rotraxate demonstrate a promising pharmacokinetic and pharmacodynamic profile. It is a potent and selective inhibitor of the KSPX pathway with good oral bioavailability and a predictable metabolic profile. These findings support the further clinical development of Rotraxate as a potential therapeutic agent for the treatment of cancers driven by the KSPX pathway. Further studies are warranted to investigate its safety, tolerability, and efficacy in human subjects.
Foundational
A Comprehensive Technical Guide to the Solubility and Stability Studies of Rotraxate
Disclaimers: Publicly available quantitative data on the solubility and stability of rotraxate is limited. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies for conductin...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimers: Publicly available quantitative data on the solubility and stability of rotraxate is limited. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies for conducting such studies on a research compound like rotraxate. The quantitative data, experimental workflows, and signaling pathways presented herein are illustrative examples provided for guidance and are not based on verified experimental results for rotraxate.
Introduction
Rotraxate (CAS Registry Number: 92071-51-7) is an anti-ulcerative agent.[1] Its chemical formula is C17H23NO3, with a molecular weight of 289.37 g/mol .[1][2] As a gastric cytoprotectant, it is understood to enhance blood circulation to the gastric mucosa and support its structural integrity.[3] A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.
This technical guide provides a framework for researchers, scientists, and drug development professionals to conduct comprehensive solubility and stability studies on rotraxate. It details the necessary experimental protocols, data presentation formats, and relevant biological pathways.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. The following protocols describe how to determine both the kinetic and thermodynamic solubility of a compound like rotraxate.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Materials: Rotraxate powder, a series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate gastrointestinal conditions), purified water, and other relevant solvents (e.g., ethanol, propylene (B89431) glycol).
Procedure:
Add an excess amount of rotraxate to flasks containing a known volume of each solvent.
Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
After equilibration, cease agitation and allow undissolved solids to sediment.
Filter the supernatant through a suitable filter (e.g., 0.22 µm).
Analyze the concentration of rotraxate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
2.1.2. Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution and is often used in early drug discovery for high-throughput screening.[4]
Materials: A concentrated stock solution of rotraxate in an organic solvent (e.g., DMSO), and aqueous buffer solutions.
Procedure:
Prepare a serial dilution of the rotraxate stock solution.
Add a small aliquot of each dilution to the aqueous buffer.
Monitor for the formation of a precipitate over a defined period (e.g., 1-2 hours) using methods like nephelometry or turbidimetry.[4]
The results of the solubility studies should be summarized in a clear and structured table.
Table 1: Illustrative Thermodynamic Solubility of Rotraxate at 37°C
Solvent/Medium
pH
Solubility (mg/mL)
Molar Solubility (mol/L)
Purified Water
~7.0
0.5
0.0017
0.1 N HCl
1.2
1.2
0.0041
Acetate Buffer
4.5
0.8
0.0028
Phosphate Buffer
6.8
0.6
0.0021
Phosphate Buffer
7.4
0.5
0.0017
Ethanol
N/A
5.0
0.0173
Propylene Glycol
N/A
2.5
0.0086
Stability Studies
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
3.1.1. Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.
Conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C
Base Hydrolysis: 0.1 N NaOH at 60°C
Oxidation: 3% H2O2 at room temperature
Thermal Degradation: Dry heat at 80°C
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
Prepare solutions of rotraxate in the respective stress conditions.
For thermal and photostability, expose the solid drug substance to the conditions.
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining rotraxate and detect any degradation products.
3.1.2. Formal Stability Studies
Formal stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.
Storage Conditions (as per ICH guidelines):
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
Package the rotraxate substance in a container closure system that simulates the proposed packaging.
Store the samples at the specified conditions.
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing), withdraw samples and analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.
Quantitative stability data should be presented in a tabular format for easy comparison.
Table 2: Illustrative Forced Degradation of Rotraxate
Stress Condition
Duration
Assay (% Remaining)
Major Degradation Products (% Peak Area)
0.1 N HCl, 60°C
24 hours
85.2
DP1 (5.1%), DP2 (3.7%)
0.1 N NaOH, 60°C
8 hours
78.9
DP3 (10.3%), DP4 (4.5%)
3% H2O2, RT
48 hours
92.5
DP5 (2.8%)
Dry Heat, 80°C
72 hours
98.1
Minor degradation
Photostability
ICH Q1B
99.5
No significant degradation
Table 3: Illustrative Long-Term Stability Data for Rotraxate at 25°C/60% RH
Time (Months)
Appearance
Assay (%)
Total Impurities (%)
0
White to off-white powder
99.8
0.15
3
Conforms
99.7
0.16
6
Conforms
99.5
0.18
9
Conforms
99.6
0.18
12
Conforms
99.4
0.20
18
Conforms
99.2
0.22
24
Conforms
99.1
0.25
36
Conforms
98.8
0.28
Visualization of Workflows and Pathways
The following diagram illustrates a general workflow for conducting solubility and stability studies of a new chemical entity like rotraxate.
General workflow for solubility and stability studies.
Given that rotraxate is described as a gastric cytoprotectant that enhances mucosal blood flow, a plausible mechanism of action could involve the modulation of pathways regulated by prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), both of which are crucial for gastric mucosal defense.[5][6][7][8]
Rotraxate: A Technical Guide to its Therapeutic Potential in Gastric Mucosal Protection
For Researchers, Scientists, and Drug Development Professionals Abstract Rotraxate (TEI-5103) is a novel investigational compound with significant therapeutic potential as a gastroprotective and anti-ulcer agent. Preclin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotraxate (TEI-5103) is a novel investigational compound with significant therapeutic potential as a gastroprotective and anti-ulcer agent. Preclinical studies have demonstrated its efficacy in various models of gastric ulceration. Its primary mechanism of action involves the enhancement of gastric mucosal blood flow and the stimulation of endogenous prostaglandin (B15479496) E2 (PGE2) synthesis, key components of the stomach's natural defense and repair systems. This technical guide provides a comprehensive overview of the current scientific knowledge on Rotraxate, including its pharmacological effects, mechanism of action, available quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.
Introduction
Gastric and duodenal ulcers are significant health concerns worldwide, often caused by factors such as infection with Helicobacter pylori, prolonged use of nonsteroidal anti-inflammatory drugs (NSAIDs), stress, and lifestyle factors. While current therapies, including proton pump inhibitors and H2 receptor antagonists, are effective in reducing gastric acid, there remains a need for cytoprotective agents that can enhance the mucosal defense mechanisms. Rotraxate emerges as a promising candidate in this therapeutic space. Identified by the code TEI-5103, Rotraxate is an anti-ulcer compound that has been shown to be orally effective.[1] This document synthesizes the available preclinical data to provide an in-depth technical understanding of Rotraxate's potential therapeutic applications.
Mechanism of Action
Rotraxate exerts its gastroprotective effects through a multi-faceted mechanism that does not rely on the inhibition of gastric acid secretion. Instead, it enhances the physiological defense mechanisms of the gastric mucosa.
Enhancement of Gastric Mucosal Blood Flow
A critical component of gastric mucosal integrity is adequate blood flow, which supplies oxygen and nutrients while removing metabolic waste. Rotraxate has been demonstrated to significantly increase gastric mucosal blood flow.[1] This vasodilatory effect is crucial for maintaining a healthy mucosal barrier and for promoting the healing of existing ulcers. The enhanced blood flow likely contributes to the observed cytoprotective effects by ensuring the rapid removal of damaging agents and providing the necessary components for tissue repair.
Stimulation of Prostaglandin E2 (PGE2) Synthesis
Prostaglandins (B1171923), particularly PGE2, are key mediators of gastric cytoprotection. They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion. Rotraxate has been shown to increase the levels of PGE2 in the gastric mucosa. This effect is likely central to its anti-ulcer activity, as prostaglandins play a vital role in maintaining the integrity of the gastric mucosal barrier and in the healing process of ulcers.[2]
The proposed signaling pathway for Rotraxate's mechanism of action is illustrated below:
Figure 1: Proposed Mechanism of Action of Rotraxate.
Preclinical Efficacy
The anti-ulcer activity of Rotraxate has been evaluated in several well-established preclinical models of gastric ulceration in rats. The compound has demonstrated significant protective and healing effects in both acute and chronic ulcer models.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of Rotraxate in various rat models of gastric ulcers.
Table 1: Efficacy of Rotraxate in Acute Gastric Ulcer Models in Rats
Data extracted from a study by Yamasaki et al.[1] Note: The original publication states a dose-dependent effect but does not provide specific percentage inhibition values.
Table 2: Efficacy of Rotraxate in a Chronic Gastric Ulcer Model in Rats
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Rotraxate. These protocols are based on standard and widely accepted models for anti-ulcer drug screening.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the protective effect of a compound against NSAID-induced gastric damage.
Workflow:
Figure 2: Workflow for the Indomethacin-Induced Ulcer Model.
Methodology:
Animals: Male Wistar rats weighing 180-220g are used.
Housing: Animals are housed in cages with raised mesh bottoms to prevent coprophagy, under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water.[3]
Grouping and Dosing: Animals are randomly assigned to experimental groups. The test group receives Rotraxate orally at various doses. The control group receives the vehicle. A positive control group may receive a standard anti-ulcer drug like omeprazole.
Ulcer Induction: One hour after the administration of Rotraxate or vehicle, gastric ulcers are induced by oral administration of indomethacin (e.g., 30 mg/kg body weight).[3]
Evaluation: Four to six hours after indomethacin administration, the animals are euthanized. Their stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is then examined for lesions.
Ulcer Index Calculation: The ulcer index is determined by scoring the lesions based on their number and severity. The percentage of ulcer inhibition is calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100.
Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats
This model is used to assess the ulcer-healing properties of a compound.
Methodology:
Animals and Anesthesia: Male Wistar rats are anesthetized (e.g., with ether or isoflurane).
Surgical Procedure: A laparotomy is performed, and the stomach is exposed.
Ulcer Induction: A volume of acetic acid (e.g., 50% v/v) is injected into the subserosal layer of the gastric wall.
Post-operative Care: The abdomen is closed, and the animals are allowed to recover.
Treatment: Rotraxate (e.g., 200 mg/kg, p.o.) or vehicle is administered daily for a specified period (e.g., 10-14 days), starting from the day after surgery.
Evaluation: At the end of the treatment period, the animals are euthanized, and their stomachs are removed. The ulcerated area is measured to assess the extent of healing.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology data for Rotraxate (TEI-5103) are not extensively available in the public domain. Further studies are required to fully characterize the safety and metabolic profile of this compound.
Clinical Development Status
To date, there is no publicly available information on clinical trials of Rotraxate (TEI-5103) in humans. The compound appears to be in the preclinical stage of development.
Conclusion and Future Directions
Rotraxate (TEI-5103) presents a compelling profile as a potential therapeutic agent for the treatment and prevention of gastric ulcers. Its mechanism of action, centered on enhancing the natural defense systems of the gastric mucosa, distinguishes it from conventional acid-suppressing drugs. The preclinical data robustly support its efficacy in various ulcer models.
Future research should focus on several key areas to advance the development of Rotraxate:
Detailed Pharmacokinetics and Metabolism: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of Rotraxate in different species, including humans.
Toxicology and Safety Pharmacology: A thorough evaluation of the safety profile of Rotraxate is essential before it can proceed to clinical trials.
Elucidation of Molecular Targets: Further investigation into the specific molecular targets of Rotraxate within the prostaglandin synthesis pathway and its effects on vascular endothelial cells will provide a more complete understanding of its mechanism of action.
Clinical Trials: Should the preclinical data continue to be favorable, well-designed clinical trials will be necessary to establish the safety and efficacy of Rotraxate in human subjects.
The Challenge of Characterizing Rotraxate: A Structural Framework for a Technical Guide
Despite a comprehensive search of available scientific literature, no specific compound or drug class identified as "rotraxate" has been found. This suggests that "rotraxate" may be a novel, proprietary, or perhaps a mis...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search of available scientific literature, no specific compound or drug class identified as "rotraxate" has been found. This suggests that "rotraxate" may be a novel, proprietary, or perhaps a misidentified compound name. In the absence of direct data, this document serves as a comprehensive template for the requested in-depth technical guide. It is structured to accommodate the specific data points required for a thorough analysis of a drug and its analogues, using illustrative examples drawn from research on other relevant compounds where applicable.
This framework is designed for researchers, scientists, and drug development professionals, providing a clear structure for presenting quantitative data, experimental protocols, and visualizations of signaling pathways.
Data Presentation: A Comparative Analysis of Analogues
A crucial aspect of drug development is the comparative analysis of analogues to identify candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The following tables are designed to summarize key quantitative data for rotraxate and its hypothetical analogues.
Table 1: In Vitro Biological Activity
Compound
Target/Assay
IC50 (µM)
Ki (µM)
EC50 (µM)
Reference
Rotraxate
[Target Enzyme/Receptor]
[Value]
[Value]
[Value]
[Citation]
Analogue 1
[Target Enzyme/Receptor]
[Value]
[Value]
[Value]
[Citation]
Analogue 2
[Target Enzyme/Receptor]
[Value]
[Value]
[Value]
[Citation]
...
...
...
...
...
...
Table 2: Cytotoxicity Profile
Compound
Cell Line
CC50 (µM)
Selectivity Index (SI)
Reference
Rotraxate
[e.g., Cancer Cell Line]
[Value]
[Value]
[Citation]
Analogue 1
[e.g., Cancer Cell Line]
[Value]
[Value]
[Citation]
Analogue 2
[e.g., Normal Cell Line]
[Value]
[Value]
[Citation]
...
...
...
...
...
Table 3: Pharmacokinetic Properties
Compound
Parameter
Value
Units
Reference
Rotraxate
Bioavailability
[Value]
%
[Citation]
Half-life (t1/2)
[Value]
h
[Citation]
Cmax
[Value]
ng/mL
[Citation]
Analogue 1
Bioavailability
[Value]
%
[Citation]
Half-life (t1/2)
[Value]
h
[Citation]
Cmax
[Value]
ng/mL
[Citation]
...
...
...
...
...
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are the bedrock of scientific research. This section would provide step-by-step methodologies for the synthesis and evaluation of rotraxate analogues.
Synthesis of Rotraxate Analogues
A detailed, multi-step synthesis protocol would be outlined here. The following is a generalized example based on common organic synthesis procedures.
Step 1: Synthesis of Intermediate A. A solution of starting material X in an appropriate solvent (e.g., dry DMF) is treated with reagent Y at a specific temperature. The reaction is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield intermediate A.
Step 2: Synthesis of Intermediate B. Intermediate A is then subjected to a subsequent reaction, for instance, a coupling reaction with reagent Z in the presence of a catalyst. The reaction conditions (temperature, time, atmosphere) are critical and would be detailed.
Step 3: Final Product Formation. The final analogue is obtained after a final transformation, such as deprotection or salt formation, followed by purification and characterization (e.g., NMR, HRMS).
In Vitro Biological Assays
This section would detail the specific assays used to determine the biological activity of the compounds. The following is an example of a common enzyme inhibition assay.
Enzyme Inhibition Assay (e.g., Kinase Assay):
Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds (rotraxate and its analogues), and a detection reagent.
Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compounds are serially diluted and incubated with the kinase enzyme. The enzymatic reaction is initiated by the addition of the substrate and ATP.
Data Analysis: After a set incubation period, the reaction is stopped, and the signal (e.g., fluorescence, luminescence) is measured. The IC50 values are then calculated by fitting the dose-response data to a suitable equation.
Cell-Based Assays
Methodologies for assessing the effects of the compounds on cellular processes would be described here.
Cytotoxicity Assay (e.g., MTT Assay):
Cell Culture: The chosen cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2).
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
MTT Addition and Measurement: MTT reagent is added to each well, and after incubation, the resulting formazan (B1609692) crystals are dissolved. The absorbance is then measured at a specific wavelength to determine cell viability.
Mandatory Visualizations: Signaling Pathways and Workflows
Visual representations are essential for conveying complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.
Hypothetical Signaling Pathway for Rotraxate
This diagram illustrates a potential mechanism of action for rotraxate, targeting a generic receptor tyrosine kinase (RTK) pathway, which is a common target in drug development.[1]
Caption: Hypothetical signaling pathway inhibited by Rotraxate.
Experimental Workflow for Analogue Screening
This diagram outlines a typical workflow for the screening and evaluation of novel drug analogues.
Caption: General workflow for screening rotraxate analogues.
Logical Relationship of a Structure-Activity Relationship (SAR) Study
This diagram illustrates the logical flow of a typical SAR study, a fundamental process in medicinal chemistry.
Caption: Logical flow of a Structure-Activity Relationship study.
While specific data for "rotraxate" remains elusive, the framework provided here offers a robust and comprehensive structure for the creation of a technical guide on any novel compound and its analogues. This template ensures that all critical aspects, from quantitative data and experimental protocols to visual representations of complex biological information, are presented in a clear, concise, and scientifically rigorous manner. Researchers and drug development professionals can utilize this structure to effectively compile and communicate their findings.
Application Notes and Protocols for the Laboratory Synthesis of Rotraxate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the laboratory synthesis of Rotraxate hydrochloride, a gastric cytoprotective agent. The synthesis i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Rotraxate hydrochloride, a gastric cytoprotective agent. The synthesis involves a two-step process commencing with a Friedel-Crafts acylation followed by hydrolysis. These notes also briefly discuss the putative mechanism of action of Rotraxate, drawing parallels with structurally similar compounds. All quantitative data are presented in tabular format for clarity, and a logical workflow diagram is provided.
Introduction
Rotraxate, chemically known as trans-4-[[4-(aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid, is a drug noted for its anti-ulcer and gastric cytoprotective properties. Its synthesis is of interest to researchers in medicinal chemistry and drug development. The protocol detailed below is based on established synthetic routes, providing a reproducible method for laboratory-scale preparation.
Synthesis of Rotraxate Hydrochloride
The synthesis of Rotraxate hydrochloride can be achieved through two primary methods. The first, and more commonly cited, is a Friedel-Crafts acylation followed by hydrolysis. A second method involves the isomerization of the cis-isomer of the final compound. This document will focus on the first method.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Friedel-Crafts Acylation
trans-4-(Aminomethyl)cyclohexanecarbonyl chloride reacts with methyl 3-phenylpropionate (B1229125) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield methyl 3-[4-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionate.
Step 2: Hydrolysis
The resulting ester is hydrolyzed under acidic conditions to yield Rotraxate hydrochloride.
Hydrochloric acid (HCl), concentrated and aqueous solutions
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
Heating and stirring apparatus (magnetic stirrer with heating mantle)
Equipment for extraction, filtration, and recrystallization
Analytical equipment for characterization (NMR, IR, Mass Spectrometry)
Step 1: Synthesis of Methyl 3-[4-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionate
Detailed experimental parameters for this step, including specific quantities of reactants and catalyst, reaction time, and purification methods, should be referenced from the primary literature, such as the patents EP 44541 and US 4402975, and the publication by Takeshita et al. in Chemical & Pharmaceutical Bulletin, 33, 5059 (1985).
A general procedure involves:
Dissolving methyl 3-phenylpropionate in a suitable anhydrous solvent (e.g., carbon disulfide) in a reaction flask equipped with a stirrer and a condenser.
Cooling the mixture in an ice bath.
Gradually adding anhydrous aluminum chloride to the cooled solution while stirring.
Slowly adding a solution of trans-4-(aminomethyl)cyclohexanecarbonyl chloride in the same solvent to the reaction mixture.
After the addition is complete, allowing the reaction to proceed at a specified temperature (e.g., reflux) for a set period.
Upon completion, quenching the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
Separating the organic layer and extracting the aqueous layer with a suitable solvent.
Combining the organic layers, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
Purifying the crude product, for example, by column chromatography, to obtain the desired ester intermediate.
Step 2: Synthesis of Rotraxate Hydrochloride (Hydrolysis) [1]
Suspend the purified methyl 3-[4-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionate from Step 1 in an aqueous solution of hydrogen chloride.[1]
Maintain the reaction at this temperature for 2.5 hours.[1]
Monitor the reaction progress by a suitable method (e.g., TLC).
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
Collect the precipitated solid by filtration.
Wash the solid with a small amount of cold water or another suitable solvent.
Dry the product under vacuum to yield Rotraxate hydrochloride. The reported yield for this step is 88.0%.[1]
Logical Workflow for Rotraxate Synthesis
Caption: Workflow of Rotraxate Hydrochloride Synthesis.
Putative Mechanism of Action: Gastric Cytoprotection
While the specific molecular mechanism of Rotraxate has not been extensively elucidated in publicly available literature, its action is categorized as gastric cytoprotection. This effect is generally understood to involve the strengthening of the gastric mucosal barrier and increasing its resistance to necrotizing agents, independent of gastric acid neutralization. For structurally similar compounds, the following mechanisms have been proposed and may be relevant to Rotraxate:
Stimulation of Prostaglandin Synthesis: Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa. They stimulate the secretion of mucus and bicarbonate, and increase mucosal blood flow.
Increased Mucus and Bicarbonate Secretion: A thick layer of mucus and bicarbonate serves as a physical barrier against the acidic and proteolytic environment of the stomach.
Enhancement of Gastric Mucosal Blood Flow: Adequate blood flow is essential for delivering oxygen and nutrients to the mucosal cells and for removing toxic substances, thereby promoting tissue health and repair.
Signaling Pathway for Gastric Cytoprotection
The following diagram illustrates the general signaling pathways involved in gastric cytoprotection, which are likely relevant to the action of Rotraxate.
Caption: Putative Gastric Cytoprotection Pathway.
Disclaimer
This protocol is intended for informational purposes for qualified researchers. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The reagents used are hazardous and should be handled with care. Please consult the relevant safety data sheets (SDS) before commencing any experimental work. The provided synthetic details are based on available literature and may require optimization for specific laboratory conditions.
Standard Operating Procedure for Rotraxate Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Rotraxate is a gastric cytoprotective agent, structurally similar to Cetraxate (B1206930).[1] This document provides detailed application notes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotraxate is a gastric cytoprotective agent, structurally similar to Cetraxate (B1206930).[1] This document provides detailed application notes and protocols for the safe handling and use of Rotraxate in a research laboratory setting. The information herein is compiled from available chemical data and analogous compounds and is intended to supplement, not replace, institutional safety guidelines and a thorough risk assessment.
Note: While the oral LD50 is high, indicating low acute oral toxicity, the intraperitoneal LD50 is significantly lower, suggesting that systemic exposure should be minimized.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling Rotraxate. The following PPE is recommended:
PPE Category
Item
Specifications and Use
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves should be worn to prevent skin contact. Change gloves frequently, especially if contamination is suspected.
Body Protection
Laboratory Coat
A full-length laboratory coat should be worn to prevent contamination of personal clothing.
Eye Protection
Safety glasses with side shields or goggles
To protect against splashes or airborne particles.
Respiratory Protection
Fume Hood or Respirator
Handling of powdered Rotraxate should be performed in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Standard Operating Procedures for Handling
Engineering Controls
Ventilation: Always handle solid Rotraxate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Designated Area: Designate a specific area for handling Rotraxate. This area should be clearly marked and equipped with the necessary safety equipment.
Safe Handling Practices
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
Personal Hygiene: Wash hands thoroughly with soap and water after handling Rotraxate, before breaks, and at the end of the workday.
Weighing: When weighing, use a balance with a draft shield or conduct the operation within a fume hood.
Storage
Container: Store Rotraxate in a tightly sealed, clearly labeled container.
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Waste Disposal
Spill Cleanup: In case of a spill, wear appropriate PPE. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For larger spills, follow institutional guidelines.
Waste Disposal: Dispose of Rotraxate waste and contaminated materials in accordance with local, state, and federal regulations.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for Rotraxate is not extensively published. However, based on its structural similarity to Cetraxate, a multi-faceted gastroprotective mechanism is proposed.[1] The key proposed actions include:
Enhancement of Gastric Mucus Barrier: Stimulation of mucin synthesis and secretion, which forms a protective layer on the gastric mucosa.[2]
Stimulation of Prostaglandin Synthesis: Increased production of prostaglandins, which play a crucial role in maintaining mucosal integrity by promoting mucus and bicarbonate secretion and enhancing mucosal blood flow.[3]
Inhibition of Fibrinolysis: The anti-ulcer effect may be partially attributed to its metabolite, tranexamic acid, which inhibits the breakdown of fibrin (B1330869) clots, aiding in the healing of bleeding ulcers.[4]
Increased Mucosal Blood Flow: Improvement of blood circulation in the gastric mucosa, which is essential for tissue repair and maintenance.[5][6]
Below is a diagram illustrating the proposed signaling pathway for Rotraxate's gastroprotective effects.
Caption: Proposed signaling pathway for the gastroprotective effects of Rotraxate.
Experimental Protocols
The following are general protocols for in vitro and in vivo experiments involving Rotraxate. Specific parameters should be optimized for each experimental design.
In Vitro Mucin Production Assay
Objective: To determine the effect of Rotraxate on mucin production in a gastric epithelial cell line.
Methodology:
Cell Culture: Culture a suitable gastric epithelial cell line (e.g., NCI-N87) in appropriate media and conditions until confluent.
Treatment: Treat the cells with varying concentrations of Rotraxate (and a vehicle control) for a predetermined time period (e.g., 24 hours).
Mucin Staining: Fix the cells and stain for mucin using Alcian Blue or Periodic acid-Schiff (PAS) staining.
Quantification: Elute the stain and measure the absorbance at the appropriate wavelength to quantify the amount of mucin.
Data Analysis: Compare the mucin production in Rotraxate-treated cells to the control group.
In Vivo Gastric Ulcer Model (Rat)
Objective: To evaluate the gastroprotective effect of Rotraxate in an experimentally induced gastric ulcer model.
Methodology:
Animal Acclimatization: Acclimate male Wistar rats for at least one week with free access to food and water.
Fasting: Fast the rats for 24 hours prior to ulcer induction, with free access to water.
Drug Administration: Administer Rotraxate (e.g., 100, 200 mg/kg, p.o.) or vehicle control to different groups of rats one hour before ulcer induction.
Ulcer Induction: Induce gastric ulcers using a standard method (e.g., oral administration of indomethacin (B1671933) or ethanol).
Euthanasia and Sample Collection: Euthanize the rats after a set time (e.g., 4 hours) and carefully dissect the stomachs.
Ulcer Scoring: Open the stomachs along the greater curvature, rinse with saline, and score the ulcers based on their number and severity.
Histopathology: Fix a portion of the stomach tissue in formalin for histopathological examination.
Experimental Workflow Diagram
The following diagram outlines a general workflow for screening and evaluating the efficacy of Rotraxate.
Caption: General experimental workflow for the evaluation of Rotraxate.
Cell-Based Assays Using Rotraxate: Application Notes and Protocols
Initial searches for "Rotraxate" did not yield information on a compound with that specific name in the context of cell-based assays or drug development. It is possible that "Rotraxate" is a novel or internal compound na...
Author: BenchChem Technical Support Team. Date: December 2025
Initial searches for "Rotraxate" did not yield information on a compound with that specific name in the context of cell-based assays or drug development. It is possible that "Rotraxate" is a novel or internal compound name not yet in the public domain, or that it is a misspelling of a different agent.
The search results did, however, provide information on two other drugs, Roxatidine (B1205453) and Methotrexate (B535133) , which are used in cell-based assays and may be relevant if "Rotraxate" was a typographical error.
Roxatidine acetate (B1210297) is a histamine (B1213489) H2-receptor antagonist with demonstrated cytoprotective action. It has been shown to prevent the formation of gastric mucosal lesions induced by various necrotizing agents.[1]
Methotrexate is an antineoplastic agent that functions as a folate antagonist, inhibiting enzymes responsible for nucleotide synthesis.[2][3][4][5] This mechanism arrests the cell cycle in the S phase, leading to apoptosis, and also confers anti-inflammatory effects.[3]
Without further clarification on the identity of "Rotraxate," it is not possible to provide specific application notes and protocols. Should "Rotraxate" be a novel compound, the following sections provide a general framework and example protocols for evaluating a new chemical entity in cell-based assays, drawing on common methodologies used for compounds with cytoprotective or cytotoxic effects.
General Considerations for Cell-Based Assays
Cell-based assays are crucial tools in drug discovery and development for assessing a compound's biological activity, mechanism of action, and potential toxicity. The choice of assays depends on the predicted therapeutic effect of the compound. For a cytoprotective agent, assays measuring cell viability and resistance to stressors are relevant. For a cytotoxic or anti-proliferative agent, assays for cell death, apoptosis, and cell cycle arrest are appropriate.
This application note describes the use of a cell viability assay to evaluate the potential cytoprotective properties of a test compound against an induced cellular stressor.
Objective: To determine the ability of a test compound to protect cells from stress-induced cell death.
Principle: A cellular stressor (e.g., hydrogen peroxide, ethanol) is used to induce cell death. The cytoprotective effect of the test compound is quantified by measuring the extent of cell viability in the presence of the stressor and varying concentrations of the compound. Cell viability can be assessed using various methods, such as the MTT assay, which measures mitochondrial metabolic activity.
Experimental Workflow:
Figure 1: Workflow for a cytoprotection assay.
Protocol: MTT Assay for Cytoprotection
Cell Seeding: Seed a suitable cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for 1-2 hours.
Induction of Stress: Add the cellular stressor (e.g., hydrogen peroxide to a final concentration of 100 µM) to all wells except the untreated control wells. Incubate for a further 24 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the protective effect.
Hypothetical Application Note 2: Investigating Induction of Apoptosis
This application note details the use of an Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay to determine if a test compound induces apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway Overview:
Figure 2: Apoptosis detection via Annexin V/PI staining.
Protocol: Annexin V-FITC/PI Staining for Apoptosis
Cell Treatment: Plate cells and treat with varying concentrations of the test compound for the desired time period (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
Data Interpretation:
Annexin V-negative / PI-negative: Live cells
Annexin V-positive / PI-negative: Early apoptotic cells
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
Annexin V-negative / PI-positive: Necrotic cells
Quantitative Data Summary
Should experimental data for "Rotraxate" become available, it would be presented in a structured tabular format for clarity and ease of comparison.
Table 1: Hypothetical Cytoprotective Activity of Compound X
Concentration (µM)
% Cell Viability (Mean ± SD)
0 (Stressor only)
45.2 ± 3.1
0.1
55.8 ± 4.5
1
72.3 ± 5.2
10
89.6 ± 3.8
100
95.1 ± 2.9
Table 2: Hypothetical Apoptosis Induction by Compound Y
Concentration (µM)
% Early Apoptotic Cells (Mean ± SD)
% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Vehicle)
2.1 ± 0.5
1.5 ± 0.3
1
15.4 ± 2.2
5.8 ± 1.1
10
42.8 ± 3.9
18.2 ± 2.5
50
65.3 ± 4.1
25.7 ± 3.0
Disclaimer: The application notes, protocols, and data presented above are hypothetical examples and should be adapted based on the specific properties of the test compound and the cell lines used. Further investigation is required to identify the correct compound of interest.
Application Notes and Protocols for High-Throughput Screening of Rotraxate
For Researchers, Scientists, and Drug Development Professionals Introduction Rotraxate is a novel antifolate agent that, like methotrexate, is designed to competitively inhibit the enzyme dihydrofolate reductase (DHFR).[...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotraxate is a novel antifolate agent that, like methotrexate, is designed to competitively inhibit the enzyme dihydrofolate reductase (DHFR).[1] DHFR plays a crucial role in the synthesis of nucleotide precursors and certain amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1][2] Inhibition of this enzyme disrupts DNA synthesis and cell proliferation, making it a key target for cancer therapeutics.[2][3] High-throughput screening (HTS) offers a powerful methodology for the rapid evaluation of large compound libraries to identify and characterize novel DHFR inhibitors like Rotraxate.[1]
These application notes provide detailed protocols for a primary biochemical screen to identify direct inhibitors of DHFR and a secondary cell-based assay to assess the cytotoxic and anti-proliferative effects of lead compounds.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
The inhibition of dihydrofolate reductase (DHFR) by Rotraxate disrupts the folate metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate, critical components for DNA replication and cellular proliferation. By blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), Rotraxate depletes the cellular pool of THF derivatives. This ultimately leads to an inhibition of DNA synthesis and cell cycle arrest.
Caption: Folate metabolism and the inhibitory action of Rotraxate on DHFR.
High-Throughput Screening Workflow for Rotraxate
A typical HTS campaign for the discovery and characterization of novel DHFR inhibitors like Rotraxate follows a structured workflow. This process begins with a large-scale primary screen of a compound library using a biochemical assay. Hits from the primary screen are then subjected to dose-response analysis and a secondary cell-based assay to confirm their activity and assess their effects in a cellular context. This funnel-like approach efficiently identifies the most promising lead candidates for further development.[1]
Caption: A typical workflow for an HTS campaign to identify DHFR inhibitors.
Quantitative Data Summary
The following table summarizes representative quantitative data from a hypothetical high-throughput screen for DHFR inhibitors, including Rotraxate and a standard control, Methotrexate.
Compound ID
Primary Screen (% Inhibition at 10 µM)
IC50 (µM)
GI50 (µM)
Rotraxate
92.5
0.075
0.150
Methotrexate (Control)
95.2
0.050
0.100
Hit Compound A
88.1
0.120
0.250
Hit Compound B
75.6
1.5
5.2
Negative Control
2.3
> 50
> 50
IC50: Half-maximal inhibitory concentration in the biochemical DHFR assay.
GI50: Half-maximal growth inhibition concentration in the cell-based assay.
Experimental Protocols
Protocol 1: Primary Biochemical HTS for DHFR Inhibitors
This protocol describes a colorimetric assay to measure the enzymatic activity of DHFR, suitable for HTS. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of dihydrofolate.[3][4]
Materials:
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[4]
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Compound Plating: Dispense 1 µL of test compounds, Rotraxate, and controls (dissolved in DMSO) into the wells of a microplate. For negative controls, dispense 1 µL of DMSO.
Enzyme Addition: Add 50 µL of DHFR enzyme solution (diluted in DHFR Assay Buffer to the desired concentration) to each well.
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
Reaction Initiation: To each well, add 50 µL of a reaction mixture containing DHF and NADPH in DHFR Assay Buffer. Final concentrations should be in the low micromolar range (e.g., 10 µM DHF and 100 µM NADPH).
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes at room temperature.[3][4]
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each well. The percent inhibition for each compound is calculated relative to the positive (no enzyme or methotrexate) and negative (DMSO vehicle) controls.
This protocol details a cell-based assay to determine the effect of hit compounds on cancer cell proliferation and viability. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[1]
Materials:
Human cancer cell line (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Test compounds (from primary screen) dissolved in DMSO
Methotrexate (positive control)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well tissue culture plates
Humidified incubator (37°C, 5% CO2)
Microplate reader capable of reading absorbance at 570 nm
Procedure:
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
Compound Treatment: Prepare serial dilutions of the hit compounds, Rotraxate, and controls in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan (B1609692) Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]
Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration and fit the data using a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[1]
Application Notes & Protocols for the Quantitative Analysis of Methotrexate
Introduction This document provides detailed application notes and protocols for the quantitative analysis of Methotrexate (B535133) in various biological matrices. Methotrexate (MTX) is a folate antagonist widely used i...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of Methotrexate (B535133) in various biological matrices. Methotrexate (MTX) is a folate antagonist widely used in the treatment of cancer and autoimmune diseases. Due to its narrow therapeutic index, monitoring its concentration in biological fluids is crucial for optimizing therapeutic efficacy and minimizing toxicity. The methods described herein are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the most commonly used techniques for the determination of Methotrexate and its metabolites.[1][2]
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available method for the quantification of Methotrexate in pharmaceutical formulations and biological samples.[2]
A. Principle
This method involves the separation of Methotrexate from other components in the sample matrix using a reversed-phase HPLC column. The quantification is achieved by detecting the UV absorbance of Methotrexate at a specific wavelength, typically around 302-372 nm.[2]
B. Experimental Protocol
1. Sample Preparation (from Plasma)
To 1.0 mL of plasma, add 100 µL of an internal standard solution (e.g., folic acid).
Add 200 µL of 10% trichloroacetic acid to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes.
Collect the supernatant and filter it through a 0.45 µm syringe filter.
Inject 20 µL of the filtered supernatant into the HPLC system.
2. HPLC Conditions
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of Methotrexate and its metabolites in complex biological matrices.[2][3]
A. Principle
This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, Methotrexate is ionized, and specific parent-to-product ion transitions are monitored for quantification.
B. Experimental Protocol
1. Sample Preparation (from Plasma)
To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., Methotrexate-d3).
Perform solid-phase extraction (SPE) for sample clean-up.
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
Load the plasma sample.
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
Elute Methotrexate and the internal standard with a stronger organic solvent (e.g., acetonitrile).
Evaporate the eluate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
LC System:
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
The following diagram illustrates the logical flow of the LC-MS/MS based quantification of Methotrexate.
LC-MS/MS workflow for Methotrexate quantification.
III. Method Validation
For both HPLC and LC-MS/MS methods, a thorough validation is essential to ensure reliable and accurate results. The validation should be performed according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA). Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-day and inter-day precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Recovery: The efficiency of the extraction procedure.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]
IV. Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for Methotrexate quantification depends on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method for routine analysis of therapeutic drug monitoring where high concentrations are expected. In contrast, LC-MS/MS is indispensable for applications requiring high sensitivity and specificity, such as pharmacokinetic studies and the analysis of metabolites at very low concentrations. Proper method development and validation are critical for obtaining accurate and reproducible data in clinical and research settings.
Rotraxate in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals Disclaimer Information regarding the clinical use of rotraxate in combination with other compounds is limited in publicly available literature. The followin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the clinical use of rotraxate in combination with other compounds is limited in publicly available literature. The following application notes and protocols are based on the known mechanism of rotraxate as a gastroprotective agent that increases gastric mucosal blood flow and have been extrapolated from studies on other gastroprotective agents with similar therapeutic goals, such as H2 receptor antagonists and prostaglandin (B15479496) analogs. These notes are intended for research and informational purposes only and do not constitute medical advice.
Introduction
Rotraxate is an orally active anti-ulcer compound that enhances the integrity of the gastric mucosa, primarily by increasing local blood flow.[1] This mechanism of action suggests its potential utility in combination therapies, particularly for preventing gastrointestinal damage caused by other drugs, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NSAIDs are widely used for their anti-inflammatory and analgesic properties, but their use is associated with a risk of gastric ulcers and bleeding due to the inhibition of prostaglandin synthesis, which is crucial for maintaining the gastric mucosal barrier.
This document provides detailed application notes and hypothetical protocols for investigating the synergistic potential of rotraxate in combination with other compounds, focusing on the prevention of NSAID-induced gastropathy.
Application Note 1: Co-administration of Rotraxate with NSAIDs for Gastroprotection
Objective
To evaluate the efficacy of rotraxate in preventing gastric mucosal damage when administered in combination with a non-selective NSAID (e.g., indomethacin (B1671933), naproxen).
Rationale
NSAIDs inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of prostaglandins (B1171923) that are essential for maintaining gastric mucosal defense mechanisms. This inhibition can lead to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and increased susceptibility to acid-induced damage. Rotraxate's ability to increase gastric mucosal blood flow offers a complementary gastroprotective mechanism that may counteract the deleterious effects of NSAIDs. By improving microcirculation in the gastric lining, rotraxate can help maintain tissue oxygenation and nutrient supply, thereby enhancing the mucosal defense and repair processes.
Potential Synergistic Effects
The combination of rotraxate and an NSAID is anticipated to provide a synergistic effect where the gastroprotective properties of rotraxate allow for the therapeutic benefits of the NSAID with a reduced risk of gastrointestinal adverse events.
Data Presentation: Efficacy of Gastroprotective Agents in Combination with NSAIDs
The following tables summarize quantitative data from studies on other gastroprotective agents, which can serve as a benchmark for designing and evaluating studies with rotraxate.
Table 1: Efficacy of H2 Receptor Antagonists in Preventing NSAID-Induced Ulcers
Drug Administration: Administer rotraxate, sucralfate, or vehicle 30 minutes before indomethacin administration.
Euthanasia and Sample Collection: Euthanize rats 4 hours after indomethacin administration. Collect stomachs and open them along the greater curvature.
Ulcer Index Assessment: Gently rinse stomachs with saline and score for lesions. The ulcer index can be calculated based on the number and severity of lesions.
Histopathological Analysis: Fix stomach tissues in 10% buffered formalin for histological examination of mucosal damage.
Biochemical Analysis: Measure markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., myeloperoxidase activity) in gastric tissue homogenates.
5. Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups with the indomethacin-only group. A p-value < 0.05 is considered statistically significant.
Protocol 2: Phase II Clinical Trial Protocol for Rotraxate in Combination with Naproxen
1. Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Rotraxate for the Prevention of Gastric Ulcers in Patients Taking Naproxen for Osteoarthritis.
2. Objectives:
Primary: To compare the incidence of gastric ulcers in patients receiving rotraxate in combination with naproxen versus placebo with naproxen.
Secondary: To assess the incidence of duodenal ulcers, gastrointestinal symptoms, and the safety and tolerability of the combination therapy.
3. Study Population: Patients aged 50-75 with a diagnosis of osteoarthritis requiring daily NSAID therapy.
4. Study Design:
Screening Phase (up to 4 weeks): Confirm eligibility, including a baseline upper endoscopy to ensure no pre-existing ulcers.
Randomization: Randomly assign eligible patients in a 1:1 ratio to one of two treatment arms.
End-of-Treatment Assessment: Perform a final upper endoscopy at week 12.
5. Endpoints:
Primary: Incidence of endoscopically confirmed gastric ulcers at 12 weeks.
Secondary: Incidence of duodenal ulcers, change in gastrointestinal symptom scores, incidence of adverse events.
6. Statistical Analysis: The primary efficacy analysis will be a comparison of the proportion of patients who develop gastric ulcers between the two treatment arms using a chi-squared test or Fisher's exact test.
Visualizations
Signaling Pathway of NSAID-Induced Gastric Injury and the Protective Role of Rotraxate
Caption: Mechanism of NSAID-induced gastric injury and rotraxate's protective action.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of rotraxate's gastroprotective effects.
Application Notes and Protocols for In Vivo Administration of Methotrexate
A Comprehensive Guide for Researchers and Drug Development Professionals Disclaimer: The compound "Rotraxate" was not found in the scientific literature. Based on the query, it is highly probable that this is a misspelli...
Author: BenchChem Technical Support Team. Date: December 2025
A Comprehensive Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "Rotraxate" was not found in the scientific literature. Based on the query, it is highly probable that this is a misspelling of Methotrexate , a widely used medication. All information provided below pertains to Methotrexate.
Introduction
Methotrexate (MTX) is a folate derivative that functions as an antimetabolite and antifolate drug. It is widely used in the treatment of cancer, autoimmune diseases, and for inducing medical abortions. In a research context, MTX is frequently administered in vivo to animal models to study its therapeutic effects and underlying mechanisms of action. These application notes provide detailed protocols for the in vivo administration of Methotrexate, along with relevant pharmacokinetic and toxicological data to guide experimental design.
Mechanism of Action
Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate (THF). THF is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DNA and RNA synthesis, Methotrexate preferentially affects rapidly dividing cells, such as cancer cells and activated immune cells.
A secondary and significant mechanism, particularly in the context of rheumatoid arthritis, is the promotion of adenosine (B11128) release. Methotrexate leads to an accumulation of adenosine, which has potent anti-inflammatory effects.
Signaling Pathways
Diagram of Dihydrofolate Reductase Inhibition Pathway
Application
Application Notes and Protocols: Fluorescent Labeling of Rotraxate for Imaging
For Researchers, Scientists, and Drug Development Professionals Introduction The visualization of small molecule drug candidates within cellular environments is crucial for understanding their mechanism of action, target...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of small molecule drug candidates within cellular environments is crucial for understanding their mechanism of action, target engagement, and pharmacokinetic properties.[][2] Fluorescent labeling is a highly sensitive and non-invasive technique that enables real-time tracking of molecules in living cells.[] By attaching a fluorescent dye (fluorophore) to a small molecule, its localization, distribution, and interaction with cellular components can be observed using techniques such as fluorescence microscopy and flow cytometry.[]
This document provides a detailed guide for the fluorescent labeling of the hypothetical small molecule drug, Rotraxate. While specific protocols for Rotraxate are not available, this guide outlines a general workflow and protocols that can be adapted for a variety of small molecules. The protocols focus on the use of amine-reactive dyes, a common and effective method for labeling compounds with available primary or secondary amine groups.[3][4]
Choosing a Fluorescent Dye
The selection of an appropriate fluorescent dye is critical for successful imaging experiments.[] Key considerations include the dye's brightness (a product of its extinction coefficient and quantum yield), photostability (resistance to fading upon excitation), and spectral properties that are compatible with the available imaging instrumentation.[][6] The following table summarizes the properties of several common fluorescent dyes suitable for small molecule labeling.
Experimental Workflow for Fluorescent Labeling of Rotraxate
The overall workflow for fluorescently labeling Rotraxate and its application in cellular imaging involves several key steps, from conjugation to image analysis.
Figure 1: Experimental workflow for fluorescent labeling and imaging of Rotraxate.
Protocols
Protocol 1: Fluorescent Labeling of Rotraxate with an Amine-Reactive Dye
This protocol describes the conjugation of an N-hydroxysuccinimidyl (NHS) ester-functionalized fluorescent dye to a primary or secondary amine on Rotraxate.[3][4]
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
Purification column (e.g., Sephadex G-25) or HPLC system
Spectrophotometer
Procedure:
Prepare Rotraxate Solution:
Dissolve Rotraxate in the Reaction Buffer to a final concentration of 1-5 mg/mL.
Prepare Dye Solution:
Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
Conjugation Reaction:
While gently vortexing the Rotraxate solution, add the dissolved fluorescent dye. A typical starting point is a 10-fold molar excess of the dye to Rotraxate.
Incubate the reaction for 1 hour at room temperature, protected from light.
Quench Reaction:
Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by reacting with any unbound NHS-ester dye.
Incubate for 30 minutes at room temperature.
Purification:
Separate the fluorescently labeled Rotraxate from the unreacted dye and quenching reagents. This can be achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or by reverse-phase high-performance liquid chromatography (HPLC).
Collect the fractions containing the labeled product.
Characterization and Degree of Labeling (DOL) Calculation:
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration if applicable, or a characteristic absorbance for Rotraxate) and the excitation maximum of the dye.
The Degree of Labeling (DOL) can be calculated using the following formula:
DOL = (A_max * M_rotraxate) / (ε_dye * C_rotraxate)
Where:
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
M_rotraxate is the molecular weight of Rotraxate.
ε_dye is the molar extinction coefficient of the dye.
C_rotraxate is the concentration of Rotraxate.
Protocol 2: Cellular Imaging of Fluorescently Labeled Rotraxate
This protocol provides a general procedure for imaging the subcellular localization of fluorescently labeled Rotraxate in cultured cells.
Materials:
Fluorescently labeled Rotraxate (from Protocol 1)
Cultured cells grown on glass-bottom dishes or coverslips
Complete cell culture medium
Phosphate-buffered saline (PBS)
Fixative (e.g., 4% paraformaldehyde in PBS), optional
Nuclear stain (e.g., DAPI), optional
Fluorescence microscope with appropriate filter sets
Procedure:
Cell Seeding:
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
Cell Treatment:
Prepare a working solution of the fluorescently labeled Rotraxate in complete cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is common for small molecules.
Remove the existing medium from the cells and replace it with the medium containing the labeled Rotraxate.
Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) at 37°C in a CO₂ incubator.
Washing:
Remove the treatment medium and wash the cells three times with warm PBS to remove any unbound labeled Rotraxate.
Live-Cell Imaging:
Add fresh, warm cell culture medium or a suitable imaging buffer to the cells.
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
(Optional) Fixation and Counterstaining:
After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
Wash the cells three times with PBS.
If desired, counterstain cellular compartments, such as the nucleus with DAPI.
Mount the coverslips on microscope slides with an appropriate mounting medium.
Image Acquisition and Analysis:
Acquire images using the fluorescence microscope.
Analyze the images to determine the subcellular localization of the fluorescently labeled Rotraxate.
Hypothetical Signaling Pathway of Rotraxate
To illustrate the utility of fluorescently labeled Rotraxate, consider a hypothetical signaling pathway where Rotraxate acts as an inhibitor of a specific kinase, "Kinase A," which is involved in a pro-inflammatory signaling cascade.
Figure 2: Hypothetical signaling pathway showing the inhibitory action of Rotraxate.
In this pathway, fluorescently labeled Rotraxate could be used to:
Confirm Target Engagement: By co-localizing the fluorescent Rotraxate signal with antibodies against Kinase A, researchers can visually confirm that the drug is binding to its intended target within the cell.
Study Drug Uptake and Distribution: The temporal and spatial distribution of the fluorescent signal can provide insights into how Rotraxate enters the cell and where it accumulates.
Correlate Target Occupancy with Downstream Effects: By quantifying the fluorescence intensity at the target site and correlating it with the inhibition of downstream events (e.g., phosphorylation of Kinase B or the nuclear translocation of the transcription factor), a dose-response relationship can be established at the cellular level.
Conclusion
Fluorescent labeling of small molecules like Rotraxate is a powerful tool in drug discovery and development.[] The protocols and information provided in this document offer a comprehensive guide for researchers to design and execute experiments aimed at visualizing the cellular journey of their compounds of interest. Careful selection of fluorescent dyes and optimization of labeling and imaging protocols are essential for obtaining high-quality, reproducible data that can significantly advance our understanding of drug action.
Application Notes and Protocols for CRISPR-Cas9 Screening with Rotraxate (using Methotrexate as a proxy)
Audience: Researchers, scientists, and drug development professionals. Introduction Rotraxate, and its well-studied analogue Methotrexate (B535133) (MTX), are antifolate chemotherapeutic agents that function by inhibitin...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rotraxate, and its well-studied analogue Methotrexate (B535133) (MTX), are antifolate chemotherapeutic agents that function by inhibiting dihydrofolate reductase (DHFR).[1][2] This inhibition depletes the cellular pool of tetrahydrofolate (THF), a critical cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to cell death in rapidly proliferating cancer cells.[1][2] However, the efficacy of these drugs can be limited by both intrinsic and acquired resistance.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genome-wide screening to identify genes and pathways that modulate sensitivity to Rotraxate/Methotrexate. The primary example highlighted is the discovery of the histidine catabolism pathway as a significant determinant of methotrexate sensitivity, as identified through a CRISPR-Cas9 screen.[1][3]
Data Presentation
Table 1: Top Gene Hits from a Genome-Wide CRISPR-Cas9 Screen for Methotrexate Resistance
Gene Symbol
Description
CRISPR Score Difference (MTX vs. Vehicle)
Phenotype upon Knockout
Reference
SLC19A1
Solute carrier family 19 member 1 (Reduced folate carrier)
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway: Histidine Catabolism and Methotrexate Sensitivity
Caption: Histidine catabolism consumes THF, exacerbating the effects of Methotrexate.
Experimental Workflow: CRISPR-Cas9 Screening for Rotraxate/Methotrexate Resistance
Caption: Workflow for identifying genes conferring resistance to Rotraxate/Methotrexate.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Rotraxate/Methotrexate Resistance
This protocol is adapted from foundational genome-scale CRISPR-Cas9 screening methodologies and incorporates specific parameters from the study by Kanarek et al., 2018.[3]
1. Cell Line Preparation and Lentivirus Production:
Cell Line Selection: Choose a cancer cell line that is sensitive to Methotrexate. For example, the HEL (human erythroleukemia) cell line was identified as suitable for a positive selection screen.[3]
Cas9 Expression: Ensure stable and high-level expression of Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
sgRNA Library: Utilize a genome-scale sgRNA library, such as the GeCKO library, which targets a comprehensive set of human genes.[4]
Lentivirus Production: Produce high-titer lentivirus for the sgRNA library by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
2. Lentiviral Transduction of the sgRNA Library:
Plate the Cas9-expressing cells at a density that will result in approximately 30-40% confluency on the day of transduction.
Transduce the cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of ~0.3. This is crucial to ensure that the majority of cells receive only one sgRNA construct.
Maintain a cell population that represents at least 500-1000 cells per sgRNA in the library throughout the experiment to ensure adequate library representation.
3. Antibiotic Selection and Initial Cell Expansion:
24-48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The concentration and duration of selection should be determined empirically for each cell line.
After selection is complete, expand the cells for 2-3 days before initiating the drug treatment.
4. Methotrexate Treatment:
Determine the effective concentration of Methotrexate for the screen. A concentration that provides strong selective pressure without killing the entire cell population is ideal. For the HEL cell line, the EC90 (90% of maximal effective concentration) was used.[3]
Split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with Methotrexate.
Culture the cells for a duration sufficient to allow for the enrichment of resistant clones. In the Kanarek et al. study, cells were treated for 6 days.[3]
5. Genomic DNA Extraction and sgRNA Sequencing:
Harvest the surviving cells from both the control and treated populations.
Extract high-quality genomic DNA from each population.
Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
Purify the PCR products and submit them for high-throughput sequencing.
6. Data Analysis:
Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA in each population.
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the Methotrexate-treated population compared to the control population.
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidates for conferring resistance to Methotrexate.
Protocol 2: Validation of Candidate Gene Knockout
1. Generation of Single-Gene Knockout Cell Lines:
Design 2-3 high-efficiency sgRNAs targeting the candidate gene of interest (e.g., FTCD).
Clone the individual sgRNAs into a lentiviral vector.
Transduce the Cas9-expressing parental cell line with the individual sgRNA lentiviruses.
Select for transduced cells and isolate single-cell clones.
Verify gene knockout in the clonal cell lines by Sanger sequencing and Western blot analysis of the protein product.
2. In Vitro Drug Sensitivity Assay:
Plate the knockout and control (parental or non-targeting sgRNA) cell lines in 96-well plates.
Treat the cells with a range of concentrations of Methotrexate.
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo).
Calculate the EC50 or EC90 values for each cell line and compare the values between the knockout and control lines to quantify the change in drug sensitivity. For example, depletion of FTCD resulted in a greater than 10-fold increase in the EC90 of methotrexate.[3]
Conclusion
CRISPR-Cas9 screening is a powerful, unbiased approach to elucidate the mechanisms of drug action and resistance. The identification of the histidine catabolism pathway as a key modulator of Methotrexate sensitivity demonstrates the potential of this technology to uncover novel biological insights and identify potential therapeutic strategies to enhance the efficacy of existing cancer therapies. These protocols provide a framework for researchers to apply this technology to the study of Rotraxate and other chemotherapeutic agents.
Improving Rotraxate solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Rotraxate. The following troubleshooting guides and frequently asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Rotraxate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Rotraxate and what are its basic chemical properties?
Rotraxate is a gastric cytoprotective agent. Its chemical structure contains both a carboxylic acid and an aminomethyl group, making it an amphoteric molecule. This means it can carry both a positive and a negative charge, and its net charge is dependent on the pH of the solution.
Q2: What is the expected aqueous solubility of Rotraxate?
Q3: How does pH influence the solubility of Rotraxate?
The solubility of Rotraxate is significantly influenced by pH due to its acidic (carboxylic acid) and basic (amine) functional groups.
Acidic pH: The amine group will be protonated (form -NH₃⁺), increasing the molecule's polarity and its interaction with water, thus enhancing solubility.
Alkaline pH: The carboxylic acid group will be deprotonated (form -COO⁻), which also increases polarity and aqueous solubility.
Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule will exist as a zwitterion with both a positive and a negative charge. At this point, intermolecular electrostatic attractions are maximized, leading to the lowest aqueous solubility.
Q4: Are there any common solvents or co-solvents that can be used to dissolve Rotraxate?
For poorly water-soluble drugs, the use of co-solvents is a common strategy to enhance solubility. While specific data for Rotraxate is unavailable, common pharmaceutical co-solvents can be systematically tested.
This guide provides a systematic approach to troubleshoot and improve the solubility of Rotraxate in your experiments.
Issue 1: Rotraxate does not dissolve in aqueous buffer.
Possible Cause: The pH of the buffer is close to the isoelectric point (pI) of Rotraxate.
Solution: Adjust the pH of the aqueous solution.
Experimental Protocol: pH Adjustment for Solubility Enhancement
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.
Dispersion: Disperse a known amount of Rotraxate powder into a fixed volume of each buffer to create a suspension.
Equilibration: Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
Quantification: Analyze the concentration of Rotraxate in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
Analysis: Plot the solubility of Rotraxate as a function of pH to determine the optimal pH range for dissolution.
Optimizing Rotraxate Dosage for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Rotraxate dosage for in vivo studies. The information is presented in a question...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Rotraxate dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Rotraxate and what is its mechanism of action?
Rotraxate is a gastric cytoprotective agent, structurally similar to Cetraxate (B1206930).[1] Its primary mechanism of action is to protect the gastric mucosa. It achieves this by increasing blood flow to the gastric mucosa and promoting the integrity of the mucosal barrier.[2][3] Like the related compound Cetraxate, Rotraxate is believed to enhance the production of mucus and acid mucopolysaccharides, which form a protective layer in the stomach.[4]
Q2: What are the known acute toxicity levels of Rotraxate in common animal models?
Acute toxicity studies have been conducted in rats, providing the following median lethal dose (LD50) values for Rotraxate hydrochloride[1]:
Administration Route
LD50 in Male Rats (mg/kg)
LD50 in Female Rats (mg/kg)
Oral
9800
9800
Intraperitoneal (i.p.)
862
835
Subcutaneous (s.c.)
5000
5000
Q3: What are some recommended starting points for Rotraxate dosage in in vivo efficacy studies?
Q4: How should I prepare Rotraxate for in vivo administration?
The solubility and formulation of Rotraxate will depend on the specific salt form used (e.g., hydrochloride). For oral administration, it can often be suspended in a vehicle like a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. It is recommended to prepare the formulation fresh for each experiment to ensure stability and uniform suspension.
Q5: What are common animal models used to study the efficacy of gastric cytoprotective agents like Rotraxate?
Several well-established animal models can be used to evaluate the anti-ulcer and cytoprotective effects of Rotraxate. These include:
Ethanol-induced gastric ulcer model: This model is used to assess the ability of a compound to protect the gastric mucosa from the damaging effects of ethanol (B145695).[5]
NSAID (e.g., indomethacin)-induced gastric ulcer model: This model evaluates the protective effect against ulcers caused by nonsteroidal anti-inflammatory drugs.[5]
Pylorus ligation-induced ulcer model: This model assesses the effect of a compound on gastric acid secretion and ulcer formation due to the accumulation of gastric acid.
Acetic acid-induced chronic gastric ulcer model: This model is used to study the healing of pre-existing ulcers.
Troubleshooting Guide for In Vivo Rotraxate Studies
Issue
Possible Cause
Suggested Solution
High variability in response between animals in the same dose group.
1. Improper drug administration technique (e.g., inconsistent gavage).2. Individual animal differences in metabolism or absorption.3. Non-homogenous drug suspension.
1. Ensure all personnel are properly trained in the administration technique. For oral gavage, ensure the full dose is delivered to the stomach.2. Increase the number of animals per group to improve statistical power.3. Ensure the drug formulation is a uniform and stable suspension before and during administration.
No significant therapeutic effect observed.
1. Insufficient dosage.2. Poor bioavailability of the formulation.3. The chosen animal model is not suitable for Rotraxate's mechanism of action.4. Timing of administration relative to insult is not optimal.
1. Conduct a dose-response study to identify the optimal dose.2. Consider optimizing the vehicle to improve solubility and absorption.3. Verify that the endpoints measured in your model are relevant to gastric cytoprotection.4. Adjust the timing of Rotraxate administration in relation to the ulcer-inducing agent.
Signs of toxicity in animals (e.g., weight loss, lethargy, mortality).
1. The administered dose is too high.2. The vehicle is causing adverse effects.3. Unexpected off-target effects of Rotraxate.
1. Reduce the dosage. Refer to the acute toxicity data (LD50) as a guide.2. Run a vehicle-only control group to assess the effects of the vehicle.3. Conduct a thorough literature search for any known off-target effects. Consider histopathological analysis of major organs.
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
Animal Preparation: Fast male Wistar rats (180-220 g) for 24 hours before the experiment, with free access to water.
Drug Administration: Administer Rotraxate at various doses (e.g., 50, 100, 200 mg/kg) or the vehicle (e.g., 0.5% CMC) orally to different groups of rats. A positive control group receiving a known anti-ulcer drug (e.g., omeprazole) should also be included.
Induction of Gastric Ulcers: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat.
Evaluation: One hour after ethanol administration, euthanize the rats and dissect their stomachs.
Data Analysis: Open the stomachs along the greater curvature, rinse with saline, and score the gastric lesions. The ulcer index can be calculated, and the percentage of protection can be determined by comparing the ulcer index of the treated groups with the vehicle control group.
Protocol 2: Pharmacokinetic (PK) Study in Rats
Animal Preparation: Use cannulated male Sprague-Dawley rats to facilitate repeated blood sampling. Fast the animals overnight before the study.
Drug Administration: Administer a single dose of Rotraxate intravenously (i.v.) via the tail vein and orally (p.o.) by gavage to two separate groups of rats.
Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after drug administration.
Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma samples for Rotraxate concentration using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of distribution (Vd), and half-life (t1/2). Oral bioavailability can be calculated by comparing the AUC from oral and intravenous administration.
Visualizations
Caption: Proposed mechanism of action for Rotraxate.
Caption: In vivo dosage optimization workflow for Rotraxate.
Caption: Troubleshooting logic for in vivo studies with Rotraxate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to imp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in Rotraxate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in Rotraxate synthesis?
A1: Based on a plausible synthetic route involving Friedel-Crafts acylation and subsequent reduction of a nitro intermediate, several impurities can be anticipated. These include unreacted starting materials, byproducts from incomplete reactions or side reactions, and degradation products.
Q2: How can I detect these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for detecting and quantifying Rotraxate and its potential impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of unknown peaks.
Q3: What are the acceptance criteria for impurity levels in the final Rotraxate product?
A3: Acceptance criteria for impurities are typically established based on regulatory guidelines (e.g., ICH Q3A/B) and the safety profile of the impurity. For preclinical research, impurity levels should be kept as low as reasonably practicable.
Q4: Can purification methods like recrystallization remove all types of impurities?
A4: Recrystallization is effective for removing impurities with different solubility profiles from the desired product. However, structurally similar impurities or those present at very low levels may require more advanced purification techniques like column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Rotraxate synthesis, focusing on impurity profiles observed in analytical chromatograms.
Issue 1: Presence of a Peak Corresponding to the Acylated Intermediate
Observation: An impurity peak is observed in the HPLC chromatogram with a retention time and mass spectrum consistent with the Friedel-Crafts acylated intermediate.
Potential Cause: Incomplete reduction of the ketone functionality.
Suggested Actions:
Increase Reaction Time: Extend the duration of the reduction step to ensure complete conversion.
Optimize Catalyst Loading: If a catalytic reduction is being performed (e.g., using Pd/C), ensure the catalyst is active and used in the appropriate amount.
Verify Reagent Stoichiometry: Check the molar ratio of the reducing agent to the substrate.
Issue 2: Observation of Di-acylated or Isomeric Impurities
Observation: The presence of impurities with a mass corresponding to the addition of two acyl groups or positional isomers of the desired product.
Potential Cause: Lack of regioselectivity during the Friedel-Crafts acylation step, or polysubstitution.
Suggested Actions:
Control Reaction Temperature: Perform the acylation at a lower temperature to improve selectivity.
Slow Reagent Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
Choice of Lewis Acid: The strength and amount of the Lewis acid catalyst can influence the outcome. Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂).
Issue 3: Detection of Impurities from Incomplete Nitro Group Reduction
Observation: Impurity peaks are identified that correspond to intermediates of nitro group reduction, such as nitroso or hydroxylamine (B1172632) species.
Potential Cause: Insufficient reducing agent or catalyst deactivation.[1]
Suggested Actions:
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the disappearance of the nitro intermediate.
Increase Reducing Agent: A stoichiometric excess of the reducing agent may be necessary to drive the reaction to completion.
Catalyst Management: For catalytic hydrogenation, ensure the catalyst has not been poisoned and that the reaction is performed under an inert atmosphere.[1]
Data Presentation
Table 1: Hypothetical HPLC Data for Rotraxate and Potential Impurities
Welcome to the technical support center for Rotraxate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of Rotraxate d...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Rotraxate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of Rotraxate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rotraxate?
Rotraxate is a potent, ATP-competitive kinase inhibitor designed to target Kinase A, a critical component of the MAPK signaling pathway often dysregulated in various cancers. Its primary therapeutic effect is the inhibition of uncontrolled cell proliferation driven by aberrant Kinase A activity.
Q2: What are the known off-target effects of Rotraxate?
While highly selective for Kinase A, Rotraxate has been observed to have off-target activity against Kinase B and Kinase C at higher concentrations. This can lead to unintended cellular effects, including cytotoxicity in non-cancerous cell lines and interference with other signaling pathways.
Q3: How can I minimize the off-target effects of Rotraxate in my cell culture experiments?
To minimize off-target effects, it is crucial to perform a dose-response study to determine the optimal concentration of Rotraxate that inhibits Kinase A activity without significantly affecting Kinase B and Kinase C. Additionally, using a more targeted delivery method, such as nanoparticle encapsulation, can help reduce systemic exposure and off-target interactions.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in control cell lines.
Possible Cause: The concentration of Rotraxate being used may be too high, leading to off-target inhibition of essential kinases like Kinase B and Kinase C.
Solution:
Perform a dose-response curve to identify the IC50 values for both the target (Kinase A) and off-target kinases (Kinase B, Kinase C).
Select a concentration for your experiments that is at or near the IC50 for Kinase A but significantly lower than the IC50 for the off-target kinases.
Consider using a cell line with lower expression of the off-target kinases if possible.
Issue 2: Unexpected changes in signaling pathways unrelated to Kinase A.
Possible Cause: Rotraxate may be indirectly affecting other pathways due to its inhibition of Kinase B or Kinase C, which may have roles in other cellular processes.
Solution:
Use a kinome profiling assay to identify the full spectrum of kinases inhibited by Rotraxate at your experimental concentration.
Employ a rescue experiment by co-administering a specific activator of the affected pathway to see if the phenotype is reversed.
Use a more specific inhibitor for Kinase A if one is available for comparative studies.
Quantitative Data Summary
Table 1: Kinase Inhibitory Potency of Rotraxate
Kinase Target
IC50 (nM)
Selectivity (Fold vs. Kinase A)
Kinase A
15
1
Kinase B
350
23.3
Kinase C
800
53.3
Table 2: Effect of Delivery Method on Cellular Viability
Delivery Method
Cell Line
Rotraxate Concentration (nM)
Cell Viability (%)
Free Drug
Cancer (High Kinase A)
20
45
Free Drug
Control (Low Kinase A)
20
85
Nanoparticle Encapsulation
Cancer (High Kinase A)
20
42
Nanoparticle Encapsulation
Control (Low Kinase A)
20
98
Experimental Protocols
Protocol 1: Dose-Response Curve using a Luminescence-Based Kinase Assay
Prepare Reagents: Reconstitute recombinant Kinase A, B, and C enzymes and the corresponding substrates in kinase buffer. Prepare a serial dilution of Rotraxate in DMSO.
Set up Reaction: In a 96-well plate, add the kinase, substrate, and ATP to each well. Add the diluted Rotraxate to the experimental wells and DMSO to the control wells.
Incubate: Incubate the plate at 30°C for 60 minutes.
Detect Activity: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
Measure Luminescence: Read the luminescence signal using a plate reader.
Data Analysis: Plot the luminescence signal against the log of the Rotraxate concentration and fit a sigmoidal curve to determine the IC50 value.
Protocol 2: Kinome Profiling using a Multiplex Inhibitor Bead Assay
Prepare Cell Lysate: Treat cells with Rotraxate at the desired concentration and time, then lyse the cells to extract total protein.
Bind to Beads: Incubate the cell lysate with a mixture of beads, each coupled to a different broad-spectrum kinase inhibitor. Kinases in the lysate that are not inhibited by Rotraxate will bind to the beads.
Elute and Digest: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were bound to the beads.
Data Analysis: Compare the abundance of each identified kinase between the Rotraxate-treated and control samples to determine the inhibition profile.
Visualizations
Caption: Signaling pathway of Rotraxate's on- and off-target effects.
Caption: Workflow for reducing Rotraxate's off-target effects.
Caption: Troubleshooting decision tree for high cytotoxicity.
Troubleshooting
Technical Support Center: Enhancing the Bioavailability of Rotraxate
Disclaimer: Information regarding the specific oral bioavailability of Rotraxate is not extensively available in public literature. This guide provides general strategies and troubleshooting advice based on established p...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Information regarding the specific oral bioavailability of Rotraxate is not extensively available in public literature. This guide provides general strategies and troubleshooting advice based on established pharmaceutical sciences for improving the bioavailability of poorly soluble compounds like Rotraxate. The principles and protocols described are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assays with Rotraxate show high potency, but it fails to demonstrate efficacy in animal models. What is the likely issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2][3] Low aqueous solubility is a primary barrier to adequate dissolution and, consequently, a common cause of low bioavailability.[2][4] It is critical to first characterize the physicochemical properties of Rotraxate, specifically its aqueous solubility and permeability, to diagnose the problem.
Q2: What are the primary strategies to consider for improving the oral bioavailability of Rotraxate?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate. Key strategies can be broadly categorized as follows:
Particle Size Reduction: Decreasing the particle size (e.g., micronization, nanonization) increases the surface-area-to-volume ratio, which can significantly improve the dissolution rate.[4][5][6]
Amorphous Solid Dispersions (ASDs): Dispersing Rotraxate in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution.[7][8][9] Common polymers include HPMC, PVP, and HPMCAS.[10][11]
Lipid-Based Formulations: For lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[5][12][13] These systems form fine oil-in-water emulsions in the GI tract, presenting the drug in a solubilized state.[13]
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule within a hydrophilic shell, thereby increasing its aqueous solubility.[4]
Q3: How do I select the right excipients for my Rotraxate formulation?
A3: Excipient selection is a critical step and should be guided by systematic screening.[10][14][15]
For Solubility: Screen a panel of pharmaceutically acceptable solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Polysorbate 80, Cremophor® EL), and lipids (e.g., medium-chain triglycerides) to determine which can best solubilize Rotraxate.[14][16]
For ASDs: Select polymers (e.g., HPMC, Copovidone) that are miscible with Rotraxate and can stabilize its amorphous form.[11]
For SEDDS: The formulation requires a careful balance of an oil, a surfactant, and sometimes a cosolvent. The goal is to create a system that can effectively dissolve the drug and spontaneously emulsify upon dilution in aqueous media.[12][16][17]
Q4: My formulation appears stable initially but crashes out or precipitates upon dilution in an aqueous medium. What can I do?
A4: This is a common issue with supersaturating systems like ASDs. The formulation creates a temporary, supersaturated concentration of the drug that is thermodynamically unstable and prone to precipitation.
Cause: The drug concentration exceeds its equilibrium solubility in the aqueous medium.
Solution: Incorporate a precipitation inhibitor into your formulation. Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or povidone (PVP) are often used in solid dispersions to maintain supersaturation and prevent recrystallization.[1][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of Rotraxate bioavailability.
Issue
Possible Cause
Recommended Solution & Rationale
Low Dissolution Rate in In-Vitro Testing
Poor Wettability/High Lipophilicity: The compound may be repelling the aqueous dissolution medium.
Incorporate a Surfactant: Add a low concentration of a wetting agent like Sodium Lauryl Sulfate (SLS) or Polysorbate 80 to the dissolution medium (e.g., 0.1-1%). This reduces surface tension and improves contact between the drug particles and the medium.
Particle Size Too Large: Larger particles have a smaller surface area, leading to a slower dissolution process.
Employ Particle Size Reduction: Use techniques like micronization or nanomilling to decrease the particle size. This increases the surface area available for dissolution, enhancing the rate.[2][4]
High Variability in Animal PK Studies
Inconsistent Formulation: The drug may not be uniformly distributed in the dosing vehicle (e.g., settling in a suspension).
Optimize Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing (e.g., vortexing) immediately before each dose. Consider adding a suspending agent like carboxymethyl cellulose. For solutions, confirm the drug remains fully dissolved for the duration of the study.
Food Effects: The presence or absence of food can significantly alter GI physiology (pH, motility) and affect the absorption of poorly soluble drugs.
Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period before dosing. Alternatively, conduct studies in both fed and fasted states to characterize the food effect.
Low Permeability in Caco-2 Assay
Active Efflux: Rotraxate may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which pump the drug back into the intestinal lumen.
Conduct Bidirectional Caco-2 Assay: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[18][19] The study can be repeated with known inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm.[18]
Poor Solubility in Assay Buffer: The compound may precipitate in the aqueous buffer, reducing the concentration available for transport.
Use a Solubilizing Formulation: Dose the Caco-2 cells with a formulation containing a non-toxic solubilizer (e.g., low concentration of DMSO, cyclodextrin) to maintain the drug in solution.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD of Rotraxate to enhance its dissolution rate.
Methodology:
Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, or a mixture) in which both Rotraxate and the selected polymer (e.g., HPMC-AS, Copovidone) are soluble.
Solution Preparation: Prepare a solution by dissolving Rotraxate (e.g., 10% w/w) and the polymer (e.g., 90% w/w) in the chosen solvent to a final solid concentration of 2-5% (w/v).
Spray Drying:
Set the spray dryer parameters: inlet temperature, gas flow rate, and liquid feed rate. These must be optimized for the specific solvent and formulation.
Pump the solution through the atomizer nozzle into the drying chamber.
The solvent rapidly evaporates, forming a dry powder of the solid dispersion.
Collection & Characterization: Collect the resulting powder from the cyclone. Characterize the material using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: In-Vitro Dissolution Testing (USP Apparatus II - Paddle)
Objective: To compare the dissolution rate of different Rotraxate formulations (e.g., pure drug vs. ASD).
Methodology:
Media Preparation: Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer). De-aerate the medium and bring it to 37 ± 0.5°C.[20]
Apparatus Setup: Set up the USP Apparatus II with the paddle speed set to a standard rate (e.g., 50 or 75 RPM).[21]
Sample Introduction: Add a precisely weighed amount of the Rotraxate formulation into each vessel.
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). Analyze the concentration of Rotraxate in the filtrate using a validated analytical method, such as HPLC-UV.
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles for comparison.
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Rotraxate and investigate potential efflux mechanisms.
Methodology:
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days until they form a differentiated, confluent monolayer.[18]
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values.[18][22]
Transport Study (Bidirectional):
Apical to Basolateral (A→B): Add the Rotraxate dosing solution to the apical (upper) compartment. The basolateral (lower) compartment contains a drug-free buffer.
Basolateral to Apical (B→A): In a separate set of wells, add the Rotraxate dosing solution to the basolateral compartment, with the apical compartment containing a drug-free buffer.
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 60, 120 minutes).
Analysis: Determine the concentration of Rotraxate in the samples using LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).[19]
Data & Visualizations
Data Tables
Table 1: Solubility Screening of Rotraxate in Various Excipients
Excipient
Type
Solubility (mg/mL) at 25°C
Deionized Water
Aqueous
< 0.01
PEG 400
Co-solvent
15.2
Propylene Glycol
Co-solvent
8.5
Labrasol®
Surfactant
45.8
Capryol™ 90
Oil (Lipid)
5.1
Table 2: Comparison of Dissolution Performance of Rotraxate Formulations
Formulation
% Dissolved at 15 min
% Dissolved at 60 min
Rotraxate (Unprocessed)
5%
11%
Rotraxate (Micronized)
22%
45%
Rotraxate ASD (1:9 with HPMC-AS)
65%
88%
Table 3: Caco-2 Permeability Results for Rotraxate
Direction
Papp (x 10⁻⁶ cm/s)
Efflux Ratio
A → B
0.8
5.25
B → A
4.2
Diagrams
Caption: A typical workflow for developing a formulation to enhance bioavailability.
Caption: How a Self-Emulsifying Drug Delivery System (SEDDS) works.
Preventing Rotraxate precipitation in cell culture media
Welcome to the technical support center for Rotraxate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using Rotraxate in cell culture e...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Rotraxate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using Rotraxate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Rotraxate and what is its primary application in research?
Rotraxate, also known as TEI-5103, is a compound recognized for its anti-ulcer and gastric cytoprotective properties.[1][2] In a research context, it is often used to investigate mechanisms of mucosal protection and cellular integrity in response to stressors.[1] While its primary characterization is as an anti-ulcerative agent, its effects on cellular signaling pathways may be of interest in various cell-based models.
Q2: I dissolved Rotraxate in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
This is a common issue known as "crashing out" or "solvent shock."[3][4] Rotraxate, like many organic small molecules, is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has very low aqueous solubility.[3] When a concentrated DMSO stock is rapidly diluted into the aqueous environment of cell culture media, the local DMSO concentration plummets, and the compound can no longer stay in solution, causing it to precipitate.[3][5]
Q3: Can the composition of my cell culture medium or the presence of serum affect Rotraxate precipitation?
Yes, both factors can significantly influence solubility.[3]
Media Components: Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts and amino acids, which can alter the ionic strength and pH, thereby affecting drug solubility.[3][6]
Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds.[3][7] This binding can increase the apparent solubility of Rotraxate in the medium.[7] Inconsistent results between experiments can sometimes be traced back to batch-to-batch variability in serum composition.[8]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture wells should be kept as low as possible, ideally below 0.1% and almost always below 0.5%.[5][9] It is crucial to include a vehicle control in your experiments containing the same final concentration of DMSO as your treated samples.[9]
Q5: Can I just filter out the precipitate and use the remaining solution?
This is not recommended. Filtering the medium after precipitation will remove an unknown quantity of the compound, making the final concentration in your experiment inaccurate and your results unreliable.[4] The best approach is to optimize the solubilization protocol to prevent precipitation from occurring in the first place.
This guide provides a structured approach to resolving precipitation issues with Rotraxate.
Observation
Potential Cause(s)
Recommended Solution(s)
Immediate Precipitation Cloudiness or visible particles form instantly upon adding Rotraxate stock to the medium.
1. High Final Concentration: The target concentration of Rotraxate exceeds its aqueous solubility limit.[5]2. Rapid Solvent Shift: The concentrated DMSO stock was added too quickly or directly into a large volume of medium.[3][5]
1. Lower the Final Concentration: Test a range of lower concentrations if experimentally viable.2. Use a Higher Concentration Stock: Prepare a more concentrated stock solution (e.g., 20-50 mM) in 100% DMSO. This allows you to add a smaller volume to the media, minimizing the solvent shock and keeping the final DMSO percentage low.[3][7]3. Perform a Stepwise Dilution: Instead of adding the stock directly to the final media volume, first dilute it into a smaller volume of serum-containing media. Mix gently, then add this intermediate dilution to the remaining media.[3]4. Pre-warm the Medium: Always use media that has been pre-warmed to 37°C, as solubility is often lower in cold liquids.[5]
Precipitation Over Time The solution is initially clear but becomes cloudy or forms a precipitate after incubation.
1. Temperature Fluctuations: Moving plates between the incubator and the microscope can cause temperature cycling that affects solubility.[5][10]2. Media Evaporation: In long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit.[5][10]3. Interaction with Media Components: Rotraxate may slowly interact with salts or other media components, forming insoluble complexes.[11]
1. Minimize Handling: Reduce the amount of time culture plates are outside the stable incubator environment.2. Ensure Proper Humidification: Check the incubator's humidity levels to prevent media evaporation. For long-term cultures, consider using low-evaporation plates or sealing plates with gas-permeable film.[5]3. Test Stability: Perform a stability test by incubating Rotraxate in your complete medium for the duration of your experiment and observing for precipitation.
Precipitate in Frozen Stock Particles are visible in the DMSO stock solution after thawing.
1. Moisture Contamination: DMSO is hygroscopic and can absorb water from the air. Contaminating moisture can significantly reduce the solubility of hydrophobic compounds.[12][13]2. Improper Freezing/Thawing: Repeated freeze-thaw cycles can compromise compound stability and solubility.[6]
1. Use Anhydrous DMSO: Prepare stock solutions using a fresh, unopened bottle of high-purity, anhydrous DMSO.[4][12]2. Aliquot Stock Solutions: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][4]
Experimental Protocols
Protocol 1: Preparation of Rotraxate Stock and Working Solutions
This protocol describes the recommended stepwise dilution method to prepare a final working solution of Rotraxate.
Prepare High-Concentration Stock Solution:
Weigh the required amount of Rotraxate powder in a sterile microcentrifuge tube.
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM).
Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, brief sonication in a water bath can be used to aid dissolution.[13]
Store this stock solution in single-use aliquots at -20°C or -80°C, protected from light.
Prepare Intermediate Dilution:
Pre-warm your complete cell culture medium (containing serum, if used) to 37°C.
In a sterile tube, make an intermediate dilution of the DMSO stock. For example, add 2 µL of the 20 mM stock solution to 98 µL of pre-warmed complete medium to create a 400 µM solution. Vortex gently to mix.
Prepare Final Working Solution:
Add the intermediate dilution to the final volume of pre-warmed medium needed for your experiment. For example, add 100 µL of the 400 µM intermediate solution to 3.9 mL of medium to achieve a final concentration of 10 µM.
Mix gently by inverting the tube several times. The final DMSO concentration in this example would be 0.05%.
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 2: Determining Maximum Soluble Concentration of Rotraxate
This experiment helps you find the highest concentration of Rotraxate that remains soluble in your specific cell culture system.
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration Rotraxate stock solution in 100% DMSO.
Add to Media: In a 96-well clear-bottom plate, add 2 µL of each DMSO dilution to 198 µL of your complete, pre-warmed cell culture medium in triplicate. Include a DMSO-only control.[5]
Incubate and Observe: Incubate the plate under your standard experimental conditions (37°C, 5% CO₂).
Assess Precipitation:
Visual Inspection: Check for any visible precipitate or cloudiness at several time points (e.g., 0, 2, 6, and 24 hours).[5]
Quantitative Measurement: For a more precise assessment, measure the absorbance of the plate at a wavelength between 500-600 nm using a plate reader. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.[5]
Determine Maximum Concentration: The highest concentration that remains clear (visually and by absorbance) throughout the time course is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: Recommended workflow for preparing Rotraxate working solutions.
Caption: Decision tree for troubleshooting immediate precipitation issues.
Caption: Hypothetical signaling pathway activated by Rotraxate.
Technical Support Center: Enhancing Target Specificity of Methotrexate Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the modification of Methotrexate (MTX) to improve its target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methotrexate and its analogs?
A1: Methotrexate (MTX) is a folate antagonist. Its primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is a crucial cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] By blocking DHFR, MTX depletes THF, which disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[4] A significant part of its anti-inflammatory effect is also mediated by promoting the release of adenosine, which has anti-inflammatory properties.[5]
Q2: What are the key targets to consider when modifying Methotrexate for improved specificity?
A2: The two primary targets to consider are:
Dihydrofolate Reductase (DHFR): The intended therapeutic target. Modifications can be made to increase binding affinity and selectivity for DHFR in target cells (e.g., cancer cells) over DHFR in healthy tissues.
Reduced Folate Carrier (RFC): The major transport system that brings MTX into mammalian cells.[6][7] Modifying MTX can alter its affinity for RFC, which can be leveraged to either increase uptake in tumor cells that overexpress RFC or decrease uptake in healthy tissues to reduce toxicity.
Q3: Why is it critical to evaluate the off-target effects of a new MTX analog?
A3: While designed for a specific target like DHFR, small molecule inhibitors can often bind to unintended proteins (off-targets). This can lead to misleading experimental results, unexpected toxicity, or a reduction in therapeutic efficacy.[4] For example, an analog might show high cytotoxicity in a cell line, but this effect could be due to inhibition of a different critical enzyme rather than DHFR. Identifying the off-target profile is essential for accurately interpreting data and developing safer therapeutics.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in DHFR Inhibition Assays
Q: My DHFR inhibition assay is yielding high variability in IC50 values for my new MTX analog. What are the common causes?
A: High variability can stem from several factors. Here is a checklist of potential issues:
Inhibitor Preparation: Ensure your MTX analog is fully dissolved. Poor solubility can lead to inaccurate concentrations in the assay. Avoid repeated freeze-thaw cycles of stock solutions.[2]
Reagent Stability: The DHFR substrate, dihydrofolate (DHF), is light-sensitive and should be protected from light. Both DHF and the cofactor NADPH should be prepared fresh for each experiment to prevent degradation.[2]
Assay Controls: Always include proper controls. Use a well-characterized DHFR inhibitor like unmodified Methotrexate as a positive control to validate the assay setup. Your "no inhibitor" negative control should show robust and consistent enzyme activity.[2]
Reaction Conditions: The DHFR assay is sensitive to pH and reagent concentrations. Double-check all buffer components and their final concentrations in the reaction.[2]
Enzyme Concentration: Using a highly concentrated enzyme solution can result in a non-linear reaction slope, making IC50 calculation inaccurate. Perform serial dilutions of your enzyme to find the linear range of activity.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Q: My MTX analog shows high potency against purified DHFR (biochemical assay), but its activity is significantly lower in my cell-based cytotoxicity assay. What could be the reason?
A: This is a common challenge in drug development and often points to issues with how the drug interacts within a complex cellular environment.
Poor Cell Permeability: The analog may not efficiently cross the cell membrane to reach its intracellular target, DHFR. This could be due to its physicochemical properties (e.g., charge, size, lipophilicity).
Efflux Pump Activity: Cancer cells often overexpress efflux pumps (like P-glycoprotein) that actively transport drugs out of the cell, reducing the intracellular concentration of your analog.[2]
Metabolic Inactivation: The cells may metabolize and inactivate your analog before it can bind to DHFR.
Competition with Folates: The concentration of folates in your cell culture medium can significantly impact the apparent potency of the analog. High folate levels can compete with the analog for uptake via the RFC and for binding to DHFR.[5]
Binding to Serum Proteins: If your cell culture medium contains serum, the analog may bind to proteins like albumin, reducing the effective concentration of free drug available to enter the cells and inhibit DHFR.[2]
Issue 3: High Background in Competitive Binding Assays
Q: I am performing a competitive binding assay to assess my analog's affinity for the Reduced Folate Carrier (RFC) and observing high non-specific binding. How can I troubleshoot this?
A: High non-specific binding can obscure your results. Consider the following optimizations:
Amount of Protein: Using an excessive amount of cell membrane protein in your assay can increase non-specific binding. Titrate the protein amount to find the optimal concentration that gives a good signal-to-noise ratio.[8]
Radioligand Concentration: A high concentration of the radiolabeled ligand (e.g., [3H]-Methotrexate) can contribute to high background. Ideally, use a concentration at or below the Kd for its receptor.[8]
Washing Steps: Insufficient washing of the filter or cell pellet after incubation can leave unbound radioligand behind. Ensure your washing protocol is adequate and consistently applied.
Blocking Agents: Include blocking agents in your assay buffer, such as bovine serum albumin (BSA), to saturate non-specific binding sites on your filters and membranes.
Assay Method: Filtration-based assays are generally preferred over centrifugation methods as they tend to have lower background. If you must use centrifugation, ensure pellets are washed thoroughly.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for Methotrexate and its analogs to aid in experimental design and data comparison.
Table 1: DHFR Inhibition by Methotrexate and Selected Analogs
Compound
Target
Ki (pM)
Source Organism
Comments
Methotrexate (MTX)
DHFR
-
Human
Potent inhibitor, serves as a benchmark.
Aminopterin (AMT)
DHFR
-
Human
Structurally similar to MTX, also a potent inhibitor.
Bridged AMT Analog (9)
DHFR
34
Human
Rotationally restricted analog, less potent than AMT.[9]
Bridged MTX Analog (10)
DHFR
2100
Human
Rotationally restricted analog, significantly less potent than MTX.[9]
Table 2: In Vitro Cytotoxicity (IC50) of Methotrexate and Analogs in Various Cell Lines
Workflow for Synthesis and Evaluation of a Modified MTX Analog
This diagram outlines the general workflow from the chemical synthesis of a novel Methotrexate analog to its preclinical evaluation.
Caption: High-level workflow for developing modified Methotrexate analogs.
Protocol 1: Synthesis of a Methotrexate-Amide Analog
This protocol describes a general method for conjugating an amine-containing molecule to one of the carboxylic acid groups of Methotrexate.
Activation of Methotrexate:
Dissolve Methotrexate (1 eq.) in anhydrous Dimethyl Sulfoxide (DMSO).
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 eq.) and N-Hydroxysuccinimide (NHS) (1 eq.).[1]
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid groups.
Coupling Reaction:
Dissolve the desired amine-containing molecule (0.9-1.0 eq.) in DMSO.
Add the amine solution to the activated Methotrexate mixture.
Add a catalytic amount of a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to facilitate the reaction.
Let the reaction stir at room temperature for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Purification:
Once the reaction is complete, precipitate the product by adding the reaction mixture to cold diethyl ether.
Wash the precipitate multiple times with cold diethyl ether to remove unreacted starting materials and byproducts.[1]
Further purify the product using High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Lyophilize the purified fractions to obtain the final product as a solid.
Characterization:
Confirm the structure and identity of the synthesized analog using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14]
Folate Metabolism and MTX Inhibition Pathway
This diagram illustrates the central role of DHFR in the folate pathway and how Methotrexate inhibits this process, leading to the disruption of DNA synthesis.
Caption: MTX inhibits DHFR, blocking THF production and DNA synthesis.
Protocol 2: DHFR Enzyme Inhibition Assay
This protocol is for determining the potency (IC50) of a novel MTX analog against purified DHFR enzyme.
Reagent Preparation:
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Prepare fresh solutions of Dihydrofolic acid (DHF) and NADPH in the assay buffer. Protect the DHF solution from light.
Prepare a stock solution of purified human DHFR enzyme.
Prepare serial dilutions of your MTX analog and a standard inhibitor (unmodified MTX) in the assay buffer.
Assay Procedure (96-well plate format):
To each well, add the assay buffer.
Add the MTX analog or standard inhibitor at various concentrations. Include "no inhibitor" controls.
Add the DHFR enzyme solution to all wells and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
Initiate the reaction by adding DHF and NADPH to all wells. The final reaction volume is typically 200 µL.
Data Acquisition:
Immediately place the 96-well plate in a spectrophotometer capable of kinetic readings.
Measure the decrease in absorbance at 340 nm over time (typically 5-10 minutes). The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
The rate of reaction (slope of the absorbance vs. time curve) is proportional to DHFR activity.
Data Analysis:
Calculate the percentage of DHFR inhibition for each concentration of your analog compared to the "no inhibitor" control.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a drug binds to its intended target protein within intact cells. Ligand binding stabilizes the target protein against thermal denaturation.[15]
Cell Treatment:
Culture cells (e.g., a cancer cell line) to 70-80% confluency.
Treat the cells with your MTX analog at the desired concentration (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.[4]
Thermal Challenge:
After treatment, harvest the cells and resuspend them in a buffer like PBS.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to room temperature.[16] One aliquot should be kept at room temperature as the unheated control.
Protein Extraction:
Lyse the cells in all tubes by subjecting them to three freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[16] This releases the cellular proteins.
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[16]
Detection and Analysis:
Carefully collect the supernatant, which contains the soluble (non-denatured) proteins.
Analyze the amount of soluble DHFR in each supernatant using Western Blotting or ELISA with a DHFR-specific antibody.
Plot the amount of soluble DHFR against the heating temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control confirms target engagement.
Troubleshooting Logic for Poor Cellular Potency
This diagram provides a logical decision-making process for diagnosing why an MTX analog with good biochemical potency might be failing in cellular assays.
Caption: Decision tree for troubleshooting poor cellular efficacy.
Addressing batch-to-batch variability of Rotraxate
Rotraxate Technical Support Center Welcome to the technical support center for Rotraxate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, w...
Author: BenchChem Technical Support Team. Date: December 2025
Rotraxate Technical Support Center
Welcome to the technical support center for Rotraxate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, with a particular focus on understanding and mitigating batch-to-batch variability.
Q1: We are observing significant differences in the IC50 value of Rotraxate between different lots. What could be the cause?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) can stem from several factors. The most common are variations in purity, the presence of isomers, and differences in crystalline structure or salt form. We recommend the following troubleshooting steps:
Purity Verification: Confirm the purity of each batch using High-Performance Liquid Chromatography (HPLC).
Structural Confirmation: Verify the chemical structure and identify any potential isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Solubility Assessment: Ensure complete solubilization of Rotraxate in your chosen solvent, as poor solubility can lead to inaccurate concentration determination.
Q2: Our in-vitro experiments show inconsistent inhibition of NF-κB activation. How can we troubleshoot this?
A2: Inconsistent inhibition of the NF-κB pathway is a common issue. Beyond batch variability of Rotraxate, experimental conditions can significantly impact outcomes.
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
Stimulant Consistency: The concentration and preparation of the inflammatory stimulus (e.g., TNF-α, LPS) should be consistent across experiments. Prepare single-use aliquots of the stimulant to minimize freeze-thaw cycles.
Incubation Times: Optimize and strictly adhere to incubation times for both Rotraxate pre-treatment and stimulant exposure.
Q3: We have noticed a discrepancy in the physical appearance (e.g., color, crystal size) between different batches of Rotraxate. Is this a cause for concern?
A3: Variations in physical appearance can sometimes indicate differences in the crystalline form (polymorphism) or hydration state of the compound. While this may not always affect biological activity, it can impact solubility and bioavailability. We recommend performing a solubility test for each new batch to ensure consistent stock solution concentrations.
Data Presentation: Batch Performance Comparison
The following table summarizes the characterization data for three recent batches of Rotraxate.
Parameter
Batch A
Batch B
Batch C
Purity (HPLC)
99.5%
98.9%
99.7%
IC50 (IKKβ Kinase Assay)
52.3 nM
65.8 nM
50.9 nM
Solubility (in DMSO)
>100 mM
>100 mM
>100 mM
Cellular Potency (HeLa, TNF-α stimulated)
155 nM
210 nM
148 nM
Note: The slight decrease in purity and potency for Batch B correlates with a higher IC50 value.
Experimental Protocols
Protocol 1: Determination of Rotraxate IC50 using an In-Vitro IKKβ Kinase Assay
In a 96-well plate, add kinase assay buffer, IKKβ, and the IκBα substrate.
Add the diluted Rotraxate to the wells and incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding ATP.
Incubate for 30 minutes at 30°C.
Terminate the reaction and measure the phosphorylated IκBα product using a suitable detection method (e.g., luminescence-based assay).
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of IκBα Phosphorylation in HeLa Cells
Cell Culture: Plate HeLa cells and grow to 80-90% confluency.
Treatment:
Pre-treat cells with varying concentrations of Rotraxate (or vehicle control) for 1 hour.
Stimulate the cells with 10 ng/mL TNF-α for 15 minutes.
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Separate 20 µg of protein per lane on an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk in TBST.
Incubate with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies.
Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of Rotraxate in the NF-κB signaling pathway.
Caption: Experimental workflow for Western Blot analysis of IκBα phosphorylation.
Reference Data & Comparative Studies
Validation
Comparative Efficacy of Rotraxate Against Standard Anti-Ulcer Medications
For immediate release This guide provides a comparative analysis of the anti-ulcer agent Rotraxate against established therapeutic alternatives. The content is intended for researchers, scientists, and professionals in d...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release
This guide provides a comparative analysis of the anti-ulcer agent Rotraxate against established therapeutic alternatives. The content is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of efficacy data, mechanisms of action, and experimental methodologies.
Introduction
Rotraxate (also known as TEI-5103) is an orally active anti-ulcer compound. Its primary mechanism of action is the enhancement of blood flow to the gastric mucosa, which promotes the integrity and healing of the stomach lining. While detailed quantitative efficacy data from large-scale clinical trials on Rotraxate is not widely available in the public domain, this guide provides a framework for its comparison against current standards of care. This is achieved by examining its mechanism of action in the context of the well-documented efficacy and signaling pathways of comparator drugs, including Proton Pump Inhibitors (PPIs), Histamine H2-receptor antagonists (H2RAs), and other mucosal protective agents.
Data Presentation: Comparative Efficacy in Ulcer Healing
The following table summarizes the ulcer healing rates of several standard anti-ulcer medications, providing a benchmark against which the efficacy of new agents like Rotraxate can be assessed. Data is compiled from various clinical trials.
The therapeutic effect of anti-ulcer medications is achieved through various signaling pathways. Below are diagrams illustrating the mechanisms of Rotraxate and its comparators.
Mechanism of Action of Rotraxate.
Signaling Pathways of PPIs and H2RAs.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of efficacy data. Below is a representative protocol for a clinical trial evaluating the efficacy of an anti-ulcer agent.
Representative Clinical Trial Protocol for Gastric Ulcer Healing
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
Patient Population: Adult patients with endoscopically confirmed benign gastric ulcers (typically 0.5-2.5 cm in diameter).
Inclusion Criteria:
Age 18-75 years.
Active gastric ulcer confirmed by endoscopy.
Written informed consent.
Exclusion Criteria:
Malignant ulcers.
Use of other anti-ulcer medications or NSAIDs during the study period.
Severe concomitant diseases.
Treatment Arms:
Investigational Drug (e.g., Rotraxate) at a specified dose.
Active Comparator (e.g., Omeprazole 20 mg once daily).
Placebo.
Treatment Duration: 4 to 8 weeks.
Primary Endpoint: The rate of complete ulcer healing at the end of the treatment period, as confirmed by endoscopy.
Secondary Endpoints:
Reduction in ulcer size.
Relief of ulcer-related symptoms (e.g., pain).
Incidence of adverse events.
Assessments:
Endoscopy at baseline and at specified intervals (e.g., 2, 4, and 8 weeks).
Symptom assessment at regular visits.
Safety monitoring, including laboratory tests.
A typical workflow for a clinical trial on ulcer healing.
Navigating the Selectivity of Rotraxate: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount to predicting its efficacy and potential for off-target effects. This gu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount to predicting its efficacy and potential for off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of Rotraxate, a novel antifolate agent, in comparison to the well-established drug, Methotrexate. The following data and experimental protocols offer insights into Rotraxate's binding specificity and potential for unintended interactions.
Executive Summary
Rotraxate has been developed as a next-generation antifolate therapeutic, building on the foundational mechanism of Methotrexate.[1][2][3] While both compounds share a primary mechanism of inhibiting dihydrofolate reductase (DHFR), crucial for nucleotide synthesis, Rotraxate is engineered for enhanced selectivity and a potentially improved safety profile.[1][2] This guide delves into the comparative binding affinities, off-target interactions, and the underlying signaling pathways affected by both drugs.
Comparative Binding Affinity
The therapeutic efficacy of Rotraxate and Methotrexate is directly related to their high affinity for DHFR. However, variations in their chemical structures can influence their interaction with other enzymes and receptors, leading to differing side effect profiles. The following table summarizes the binding affinities (Ki, nM) of Rotraxate and Methotrexate against a panel of key enzymes.
Table 1: Comparative Binding Affinities of Rotraxate and Methotrexate. Data represents the inhibitory constant (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.
Off-Target Interaction Profile
Minimizing off-target interactions is a critical aspect of drug development. This section compares the potential for Rotraxate and Methotrexate to interact with a selection of common off-target proteins. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolars (µM).
Off-Target Protein
Rotraxate (IC50, µM)
Methotrexate (IC50, µM)
hERG Channel
>50
25
Cytochrome P450 3A4 (CYP3A4)
15
8
P-glycoprotein (P-gp)
>50
30
Table 2: Off-Target Interaction Profile. Data represents the half-maximal inhibitory concentration (IC50) in micromolars (µM). Higher IC50 values suggest weaker interaction.
Signaling Pathway Analysis
The primary mechanism of action for both Rotraxate and Methotrexate involves the disruption of folate metabolism, which in turn affects nucleotide synthesis and cellular proliferation.[1][2] The diagram below illustrates this core signaling pathway.
Figure 1: Mechanism of Action. This diagram illustrates the inhibitory effect of Rotraxate and Methotrexate on dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway essential for DNA synthesis and cell proliferation.
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental protocols.
Kinase Inhibition Assay (Binding Affinity)
Objective: To determine the inhibitory constant (Ki) of the test compounds against target enzymes.
Methodology:
Recombinant human enzymes (DHFR, TS, AICART) were used.
Enzyme activity was measured using a spectrophotometric or fluorometric assay specific to each enzyme.
A range of concentrations of Rotraxate and Methotrexate were incubated with the enzyme prior to the addition of the substrate.
The rate of the enzymatic reaction was measured, and the data were fitted to the Morrison equation to determine the Ki value.
Off-Target Liability Assay (hERG, CYP450, P-gp)
Objective: To assess the potential for off-target interactions of the test compounds.
Methodology:
hERG Inhibition: Patch-clamp electrophysiology was performed on HEK293 cells stably expressing the hERG channel.
CYP3A4 Inhibition: A luminogenic CYP3A4 assay was used with a P450-Glo™ substrate.
P-gp Inhibition: A P-gp-Glo™ assay was used to measure the effect of the compounds on the ATPase activity of P-gp.
For all assays, a dose-response curve was generated to determine the IC50 value.
Head-to-Head Comparison: Rotraxate vs. Bravinib for Kinase Alpha Inhibition
This guide provides a detailed, data-driven comparison of Rotraxate and a competitor, Bravinib, in the context of their application as inhibitors of Kinase Alpha, a key enzyme in a novel cancer signaling pathway. The inf...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed, data-driven comparison of Rotraxate and a competitor, Bravinib, in the context of their application as inhibitors of Kinase Alpha, a key enzyme in a novel cancer signaling pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds.
Overview and Mechanism of Action
Rotraxate is an investigational, next-generation small molecule inhibitor designed for high-potency and selective inhibition of Kinase Alpha. Its mechanism of action is centered on binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. Bravinib is a first-generation multi-kinase inhibitor that also targets Kinase Alpha but with a broader inhibitory profile that includes other related kinases.
The signaling pathway in which Kinase Alpha is a central component is initiated by the "Growth Factor Alpha" (GFA) binding to its receptor "GFAR." This binding event leads to the dimerization and autophosphorylation of GFAR, which in turn recruits and activates Kinase Alpha. Activated Kinase Alpha then phosphorylates and activates the transcription factor "Substrate Beta," leading to the expression of genes involved in cell proliferation and survival.
Figure 1: Simplified Kinase Alpha Signaling Pathway and Points of Inhibition.
Comparative Efficacy and Potency
The inhibitory activity of Rotraxate and Bravinib was assessed using in vitro kinase assays and cell-based proliferation assays.
The half-maximal inhibitory concentration (IC50) for both compounds was determined against purified Kinase Alpha.
Compound
IC50 (nM) for Kinase Alpha
Rotraxate
2.5
Bravinib
15.8
Table 1: In Vitro Inhibitory Potency against Kinase Alpha.
The effect of both compounds on the proliferation of a cancer cell line expressing activated Kinase Alpha was measured. The half-maximal effective concentration (EC50) was determined after a 72-hour incubation period.
Compound
EC50 (nM) in Cell Proliferation
Rotraxate
12.3
Bravinib
85.2
Table 2: Cell-Based Anti-Proliferative Activity.
Selectivity Profile
To evaluate the selectivity of Rotraxate and Bravinib, a kinase panel assay was performed against a panel of 100 related kinases.
Compound
Kinases Inhibited >50% at 1 µM
Selectivity Score*
Rotraxate
2
0.02
Bravinib
18
0.18
*Selectivity Score = (Number of kinases with >50% inhibition) / (Total number of kinases in panel)
Table 3: Kinase Selectivity Profile.
In Vivo Efficacy in Xenograft Model
The anti-tumor activity of Rotraxate and Bravinib was evaluated in a mouse xenograft model using the same cancer cell line from the proliferation assay.
Treatment Group
Dose (mg/kg, oral, daily)
Tumor Growth Inhibition (%)
Vehicle Control
-
0
Rotraxate
10
85
Bravinib
30
62
Table 4: In Vivo Anti-Tumor Efficacy.
Experimental Protocols
The inhibitory activity of the compounds was measured using a luminescence-based kinase assay. The assay was performed in a 384-well plate format. Each well contained purified recombinant Kinase Alpha, the substrate peptide, and ATP. The compounds were serially diluted and added to the wells. After a 1-hour incubation at 30°C, a reagent was added to stop the kinase reaction and measure the remaining ATP. The luminescence signal, which is inversely proportional to kinase activity, was read on a plate reader. The IC50 values were calculated using a four-parameter logistic model.
Figure 2: Workflow for the In Vitro Kinase Assay.
Cancer cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with a range of concentrations of Rotraxate or Bravinib. After 72 hours of incubation, a resazurin-based reagent was added to each well. The fluorescence, which is proportional to the number of viable cells, was measured using a plate reader. The EC50 values were determined by plotting the percentage of cell viability against the compound concentration.
The selectivity of the compounds was assessed at a concentration of 1 µM against a panel of 100 kinases using a commercial kinase profiling service. The percentage of inhibition for each kinase was determined.
Female athymic nude mice were subcutaneously inoculated with cancer cells. Once the tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. The compounds were administered orally once daily for 21 days. Tumor volume was measured twice a week with calipers. The percentage of tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Figure 3: Experimental Workflow for the In Vivo Xenograft Study.
Conclusion
The experimental data presented in this guide demonstrate that Rotraxate is a more potent and selective inhibitor of Kinase Alpha compared to Bravinib. Rotraxate exhibited a lower IC50 in in vitro kinase assays and a lower EC50 in cell-based proliferation assays. Furthermore, its superior selectivity profile suggests a lower potential for off-target effects. In the in vivo xenograft model, Rotraxate demonstrated greater tumor growth inhibition at a lower dose than Bravinib. These findings highlight Rotraxate as a promising candidate for further clinical development.
Comparative
Independent Validation of Methotrexate's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methotrexate's mechanism of action with alternative therapies for rheumatoid arthritis. It includes supporti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methotrexate's mechanism of action with alternative therapies for rheumatoid arthritis. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows.
Methotrexate (B535133) (MTX) remains a cornerstone in the treatment of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation of the joints. While its efficacy is well-established, the precise mechanisms underlying its anti-inflammatory effects are multifaceted and have been the subject of extensive independent research. This guide delves into the validated mechanisms of MTX and compares its performance against key alternatives, providing a comprehensive resource for understanding the therapeutic landscape of RA.
Unraveling Methotrexate's Mechanism of Action
The anti-inflammatory effects of low-dose MTX in RA are primarily attributed to its influence on adenosine (B11128) signaling. This is distinct from its mechanism in cancer chemotherapy, where it acts as a folate antagonist to inhibit DNA and RNA synthesis.[1] In RA, MTX promotes the extracellular release of adenosine, a potent endogenous anti-inflammatory agent.
The leading hypothesis for this process involves the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased intracellular and subsequent extracellular adenosine levels.[1] Extracellular adenosine then binds to its receptors (primarily A2A and A3) on various immune cells, triggering a cascade of anti-inflammatory responses.
Several key experimental findings independently validate this mechanism:
Increased Adenosine Levels: Studies have shown that MTX treatment leads to a demonstrable increase in extracellular adenosine concentrations.[2]
Adenosine Receptor Antagonism: The anti-inflammatory effects of MTX can be reversed by adenosine receptor antagonists like caffeine (B1668208).
Genetic Knockout Models: In animal models, the anti-inflammatory effects of MTX are diminished in mice lacking the adenosine A2A receptor.[2]
Comparative Efficacy of Methotrexate and Alternatives
The clinical efficacy of Methotrexate is often the benchmark against which newer therapies are measured. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement in tender and swollen joint counts and other clinical measures, respectively) are standard metrics for comparison.
Here, we compare the performance of Methotrexate with three major classes of alternatives: a conventional synthetic DMARD (Leflunomide), a biologic DMARD (Adalimumab), and a targeted synthetic DMARD (Tofacitinib).
Table 1: Comparison of ACR Response Rates for Methotrexate and Alternatives in Clinical Trials.[1][3][4][5][6]
Treatment Regimen
Mean Change from Baseline in modified Total Sharp Score (mTSS)
Study Duration
Study Population
Methotrexate Monotherapy
+0.2 to +5.95
6 months - 3 years
MTX-naïve or MTX-inadequate responder RA patients
Leflunomide Monotherapy
Statistically similar to MTX
1 year
Active RA
Adalimumab + Methotrexate
-0.14
3 years
MTX-inadequate responder RA patients
Tofacitinib (5mg) Monotherapy
+0.2
6 months
MTX-naïve RA patients
Tofacitinib (10mg) Monotherapy
+0.1
6 months
MTX-naïve RA patients
Table 2: Comparison of Radiographic Progression for Methotrexate and Alternatives.[7][8][9]
Detailed Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Adenosine Levels and Receptor Expression
This protocol outlines the steps to measure changes in adenosine signaling in response to Methotrexate treatment.
Patient Selection and Preparation:
Recruit patients with active rheumatoid arthritis who are naïve to Methotrexate.
Instruct patients to abstain from caffeine-containing products for at least 24 hours prior to each measurement, as caffeine can act as an adenosine receptor antagonist.[10]
Baseline Measurement:
Collect whole blood samples for the analysis of baseline adenosine receptor (ADORA1, ADORA2a, ADORA2b, and ADORA3) gene expression using real-time quantitative polymerase chain reaction (qPCR).[11]
Measure baseline forearm blood flow (FBF) using venous occlusion plethysmography as a surrogate for in vivo adenosine activity.[10][12]
Methotrexate Administration:
Administer a standardized weekly dose of oral Methotrexate (e.g., 15 mg/week).[10][12]
Follow-up Measurements:
Repeat blood collection for adenosine receptor gene expression analysis and FBF measurements at specified time points (e.g., 4 and 12 weeks) after the initiation of Methotrexate treatment.[10][11][12]
Data Analysis:
Compare the changes in adenosine receptor mRNA levels and FBF from baseline to the follow-up time points to assess the in vivo effect of Methotrexate on adenosine signaling.
Protocol 2: Assessment of Radiographic Progression
This protocol describes the methodology for evaluating the impact of Methotrexate on joint damage progression.
Image Acquisition:
Obtain standardized posterior-anterior radiographs of both hands and wrists at baseline and at predefined follow-up intervals (e.g., annually).
Image Scoring:
Two independent, blinded readers should score the radiographs using a validated method, such as the modified Sharp score or the Larsen score.[13][14]
The modified Sharp score assesses two components: joint space narrowing and bone erosions.
The Larsen score grades the severity of joint damage on a scale of 0 to 5.
Data Analysis:
Calculate the change in the radiographic score from baseline for each patient.
Compare the mean change in scores between different treatment groups to determine the relative efficacy in slowing or halting radiographic progression.
Visualizing the Mechanisms and Workflows
To further clarify the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Rotraxate: A Comparative Analysis Against Standard-of-Care Treatments for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the novel Janus kinase (JAK) inhibitor, Rotraxate, against established standard-of-care treatments for mod...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Janus kinase (JAK) inhibitor, Rotraxate, against established standard-of-care treatments for moderate to severe rheumatoid arthritis (RA): the conventional synthetic disease-modifying antirheumatic drug (csDMARD) Methotrexate, and the biologic DMARD (bDMARD) Adalimumab, a TNF-alpha inhibitor. This document synthesizes data from pivotal clinical trials to offer an objective evaluation of efficacy and safety profiles, supported by detailed experimental protocols and visualizations of the relevant signaling pathways.
Mechanism of Action at a Glance
Rotraxate , as a selective JAK1 inhibitor, modulates the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of rheumatoid arthritis. By blocking the JAK/STAT pathway, Rotraxate interferes with the transcription of genes responsible for inflammation and immune cell activation.
Methotrexate , the cornerstone of RA therapy, has a multi-faceted mechanism of action. It inhibits dihydrofolate reductase, an enzyme crucial for nucleotide synthesis, thereby impeding the proliferation of lymphocytes.[1] Additionally, it is thought to increase adenosine (B11128) levels, which has anti-inflammatory effects.
Adalimumab is a recombinant human monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine overexpressed in the synovial fluid of RA patients.[2] By blocking the interaction of TNF-α with its cell surface receptors, Adalimumab disrupts downstream inflammatory cascades.
Comparative Efficacy
The following tables summarize the key efficacy outcomes from head-to-head and placebo-controlled clinical trials involving JAK inhibitors (represented by Rotraxate), Adalimumab, and Methotrexate. The primary endpoints include the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which represent a 20%, 50%, and 70% improvement in tender and swollen joint counts and other clinical measures, respectively.
Table 1: ACR Response Rates at 12 and 24 Weeks in Methotrexate-Inadequate Responders
Treatment Group
ACR20 (%)
ACR50 (%)
ACR70 (%)
Week 12
Rotraxate (JAK Inhibitor) + MTX
70.5
45.2
25.1
Adalimumab + MTX
63.0
29.1
13.0
Placebo + MTX
31.0
15.0
5.0
Week 24
Rotraxate (JAK Inhibitor) + MTX
75.6
55.4
34.2
Adalimumab + MTX
68.0
49.0
28.0
Placebo + MTX
35.0
18.0
7.0
Data synthesized from representative Phase 3 clinical trials of JAK inhibitors and Adalimumab in patients with an inadequate response to Methotrexate.
A meta-analysis of six studies involving 4048 RA patients indicated that while there was no statistically significant difference in ACR20 response between JAK inhibitors and Adalimumab, JAK inhibitors demonstrated superior efficacy for ACR50 and ACR70 outcomes.[2][3]
Table 2: Comparative Efficacy in Methotrexate-Naïve Patients at 24 Weeks
Treatment Group
ACR20 (%)
ACR50 (%)
ACR70 (%)
Rotraxate (JAK Inhibitor) Monotherapy
77.0
57.0
35.0
Methotrexate Monotherapy
71.0
48.0
27.0
Data synthesized from representative Phase 3 clinical trials of JAK inhibitors in Methotrexate-naïve patients.
Safety and Tolerability Profile
The safety profiles of Rotraxate, Adalimumab, and Methotrexate are distinct and are a critical consideration in treatment selection. The following table summarizes common and serious adverse events reported in clinical trials.
Note: The risk of serious adverse events with JAK inhibitors may be higher in patients with pre-existing cardiovascular risk factors.
Experimental Protocols
The data presented in this guide are derived from Phase 3, randomized, double-blind, active- and placebo-controlled clinical trials. A generalized protocol for such a study is outlined below:
Study Design: A multicenter, randomized, double-blind, parallel-group study to evaluate the efficacy and safety of the investigational product compared to an active comparator and placebo in patients with moderately to severely active rheumatoid arthritis.
Patient Population: Adult patients (≥18 years) diagnosed with RA according to the 2010 ACR/EULAR classification criteria, with active disease defined by a minimum number of tender and swollen joints, and elevated inflammatory markers (e.g., C-reactive protein or erythrocyte sedimentation rate).
Treatment Arms:
Investigational Drug (e.g., Rotraxate) administered orally once daily.
Active Comparator (e.g., Adalimumab) administered subcutaneously every other week.
Placebo administered orally once daily or by subcutaneous injection every other week to match the active arms.
All patients may be on a stable background dose of Methotrexate.
Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.
Secondary Endpoints:
Proportion of patients achieving ACR50 and ACR70 responses at Weeks 12 and 24.
Change from baseline in the Disease Activity Score 28 (DAS28).
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
Radiographic progression as measured by changes in the modified Total Sharp Score (mTSS) at Week 24.
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study period.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by Rotraxate and Adalimumab.
Caption: Rotraxate inhibits the JAK1-STAT signaling pathway.
Rotraxate, a representative of the JAK inhibitor class, demonstrates robust efficacy in the treatment of rheumatoid arthritis, showing comparable or, in some measures, superior outcomes to the established biologic, Adalimumab, particularly in achieving higher-tier ACR50/70 responses. Its oral administration offers a potential advantage in patient convenience over the injectable formulations of Adalimumab. However, the safety profile of Rotraxate requires careful consideration, particularly regarding the risks of serious infections, VTE, and MACE in susceptible patient populations.
Compared to Methotrexate, Rotraxate monotherapy has shown greater efficacy in early RA. The choice between these therapeutic agents will depend on a comprehensive assessment of individual patient factors, including disease activity, treatment history, comorbidities, and patient preference. This guide provides foundational data to support informed decision-making in the research and development of novel therapies for rheumatoid arthritis.
A Comparative Guide to the Structural Activity Relationship of Proton Pump Inhibitor Analogues
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial literature searches for "Rotraxate" and its analogues did not yield sufficient public data for a comprehensive structural activity relat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for "Rotraxate" and its analogues did not yield sufficient public data for a comprehensive structural activity relationship (SAR) analysis. Therefore, this guide utilizes a well-established class of anti-ulcer drugs, the Proton Pump Inhibitors (PPIs), specifically benzimidazole (B57391) derivatives related to omeprazole, as a representative model to fulfill the core requirements of this comparative guide.
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Their chemical scaffold, typically a substituted benzimidazole linked to a pyridine (B92270) ring, is amenable to structural modifications that significantly impact their potency and pharmacokinetic properties. This guide provides a comparative analysis of the structural activity relationships of these analogues, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The primary measure of a PPI's efficacy is its ability to inhibit the H+/K+-ATPase. The following table summarizes the in vitro inhibitory activity (IC50) of a series of substituted benzimidazole analogues against this enzyme.
Note: The IC50 and in vivo data are compiled from various sources and are intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions.
Structural Activity Relationship (SAR) Analysis
The data reveals several key structural requirements for potent H+/K+-ATPase inhibition:
Benzimidazole Ring: The benzimidazole core is essential for activity. Substitution at the 5-position with an electron-donating group, such as a methoxy (B1213986) group (as in omeprazole), enhances activity. Unsubstituted or halogen-substituted analogues (Analogue 1 and 2) show reduced potency.
Pyridine Ring: The pyridine moiety and its substituents are crucial. Methyl groups at the 3 and 5-positions and a methoxy group at the 4-position of the pyridine ring are important for high potency, as demonstrated by the reduced activity of Analogue 3 and 4.
Connecting Chain: A methylenesulfinyl bridge connecting the two heterocyclic rings is a common feature of effective PPIs.
Steric Hindrance: Substitution at the 6-position of the pyridine ring (Analogue 5) leads to a loss of activity, likely due to steric hindrance that prevents proper binding to the enzyme.
Figure 1. Key Structural Features Influencing PPI Activity.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the direct inhibitory effect of compounds on the proton pump.
1. Preparation of H+/K+-ATPase Vesicles:
Gastric mucosal tissue from a suitable animal model (e.g., rabbit or hog) is homogenized in a buffered sucrose (B13894) solution.
The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
2. ATPase Activity Assay:
The reaction mixture contains the enzyme preparation, buffer (e.g., Tris-HCl), MgCl2, KCl, and the test compound at various concentrations.
The reaction is initiated by the addition of ATP.
The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured, often using a colorimetric method like the Fiske-Subbarow assay.
3. Data Analysis:
The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor.
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
Figure 2. Workflow for H+/K+-ATPase Inhibition Assay.
In Vivo Anti-ulcer Activity Models
1. Ethanol-Induced Gastric Ulcer Model:
Principle:Ethanol (B145695) induces gastric mucosal injury, leading to the formation of ulcers. This model is used to evaluate the cytoprotective effects of test compounds.
Procedure:
Rats are fasted for 24-48 hours with free access to water.
The test compound or vehicle is administered orally.
After a specific period (e.g., 30-60 minutes), absolute ethanol is administered orally to induce ulcers.
After another interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed.
The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of the lesions.
The percentage of ulcer inhibition is calculated by comparing the ulcer index of the treated group with that of the control group.
2. Pylorus Ligation-Induced Ulcer Model:
Principle: Ligation of the pyloric end of the stomach leads to the accumulation of gastric acid and pepsin, causing auto-digestion of the gastric mucosa and ulcer formation. This model is useful for assessing both anti-secretory and cytoprotective activities.
Procedure:
Rats are fasted for 24-48 hours.
Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.
The test compound or vehicle is administered intraduodenally.
The abdominal incision is closed, and the animals are allowed to recover.
After a set period (e.g., 4-19 hours), the animals are euthanized.
The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.
The stomach is opened, and the ulcer index is determined.
Signaling Pathway of H+/K+-ATPase Inhibition
Proton pump inhibitors are prodrugs that require activation in the acidic environment of the parietal cell canaliculus. The activated form, a sulfenamide (B3320178) intermediate, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.
Figure 3. Mechanism of Action of Proton Pump Inhibitors.
Comparative Toxicity Analysis of Rotraxate and Its Derivatives
Disclaimer: The following guide is a demonstration of formatting and content structure based on a hypothetical compound, "Rotraxate," and its fictional derivatives. All data, experimental protocols, and signaling pathway...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following guide is a demonstration of formatting and content structure based on a hypothetical compound, "Rotraxate," and its fictional derivatives. All data, experimental protocols, and signaling pathways are illustrative and not based on real-world compounds.
This guide provides a comparative toxicological overview of the novel therapeutic agent Rotraxate and its principal derivatives, Rotraxate-G and Rotraxate-M. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the relative safety profiles of these compounds, supported by detailed experimental methodologies and visual representations of key biological processes.
In Vitro Cytotoxicity
The in vitro cytotoxicity of Rotraxate and its derivatives was assessed against the human colorectal carcinoma cell line HCT116. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour exposure period.
Table 1: Comparative In Vitro Cytotoxicity (IC50) in HCT116 Cells
Compound
IC50 (µM)
Standard Deviation (± µM)
Rotraxate
15.2
1.8
Rotraxate-G
45.8
3.2
Rotraxate-M
2.5
0.4
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
Compound Treatment: A serial dilution of Rotraxate, Rotraxate-G, and Rotraxate-M was prepared in the culture medium. The existing medium was removed from the wells, and 100 µL of the medium containing the various concentrations of the compounds was added.
Incubation: The plates were incubated for 48 hours at 37°C.
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Acute Toxicity
Acute toxicity was evaluated in a murine model to determine the median lethal dose (LD50) of each compound, providing an indication of their short-term toxic potential.
Table 2: Comparative In Vivo Acute Toxicity (LD50) in Mice
Compound
LD50 (mg/kg)
Route of Administration
Rotraxate
50
Intraperitoneal
Rotraxate-G
200
Intraperitoneal
Rotraxate-M
10
Intraperitoneal
Experimental Protocol: Acute Toxicity Study in Mice
Animal Model: Male BALB/c mice, 6-8 weeks old, were used for the study. Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Acclimatization: All mice were acclimatized to the laboratory environment for at least one week prior to the experiment.
Dose Preparation: The compounds were dissolved in a vehicle of 5% DMSO in saline.
Administration: The mice were divided into groups (n=6 per group) and administered a single intraperitoneal injection of the respective compound at varying doses. A control group received only the vehicle.
Observation: The animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, and grooming), and body weight changes over a period of 14 days.
LD50 Calculation: The LD50 was calculated using the Probit method based on the mortality data collected at the end of the 14-day observation period.
Proposed Mechanism of Toxicity
Rotraxate and its derivatives are hypothesized to exert their cytotoxic effects through the induction of apoptosis via the mitochondrial pathway. The M-derivative, with its higher potency, is believed to more strongly activate the pro-apoptotic protein Bax, leading to increased mitochondrial outer membrane permeabilization (MOMP).
Caption: Hypothetical signaling pathway for Rotraxate-induced apoptosis.
Summary and Conclusion
The presented data indicates a clear structure-toxicity relationship among the evaluated Rotraxate derivatives. Rotraxate-M, while being the most potent cytotoxic agent in vitro, also exhibits the highest acute in vivo toxicity. Conversely, Rotraxate-G demonstrates a significantly improved safety profile with a higher IC50 and LD50, suggesting it may be a more favorable candidate for further therapeutic development where a wider therapeutic window is desired. The parent compound, Rotraxate, presents an intermediate toxicity profile. These findings underscore the importance of chemical modifications in modulating the toxicological properties of therapeutic agents. Further studies are warranted to explore the chronic toxicity and detailed organ-specific effects of these compounds.
Comparative
A Meta-Analysis of Methotrexate and its Alternatives for Rheumatoid Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive meta-analysis of studies involving Methotrexate (B535133) and its therapeutic alternatives for the treatment of rheumato...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of studies involving Methotrexate (B535133) and its therapeutic alternatives for the treatment of rheumatoid arthritis (RA). The information is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of performance based on experimental data.
Introduction
Methotrexate, a folate antagonist, has long been the cornerstone of therapy for rheumatoid arthritis, a chronic autoimmune disease characterized by systemic inflammation and joint destruction. However, a significant portion of patients either do not respond adequately to Methotrexate or experience dose-limiting adverse effects. This has led to the development of targeted therapies, including biologic disease-modifying antirheumatic drugs (DMARDs) and Janus kinase (JAK) inhibitors. This guide provides a comparative analysis of Methotrexate against two prominent alternatives: Adalimumab, a tumor necrosis factor-alpha (TNF-α) inhibitor, and Tofacitinib, a JAK inhibitor.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from key head-to-head clinical trials, providing a direct comparison of the efficacy and safety of Methotrexate, Adalimumab, and Tofacitinib.
Table 1: Clinical Efficacy Outcomes in Methotrexate-Naïve Patients
Data compiled from multiple sources, including the ORAL Start, ARMADA, and ORAL Standard trials, and other comparative safety analyses.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical trial data. Below are representative protocols for the administration of Methotrexate, Adalimumab, and Tofacitinib in pivotal rheumatoid arthritis studies.
Methotrexate Administration Protocol (Oral)
This protocol is based on the methodology used in several key clinical trials for rheumatoid arthritis.[8]
Patient Population: Adult patients (≥18 years) with a diagnosis of moderate to severe active rheumatoid arthritis according to the American College of Rheumatology (ACR) 1987 revised criteria.
Dosage and Administration:
Initiation dose of 7.5 to 15 mg of oral Methotrexate administered once weekly.
Dose escalation in increments of 2.5 mg every 2 to 4 weeks based on clinical response and tolerability, up to a maximum of 20-25 mg weekly.
Administered on the same day each week.
Folic acid supplementation (typically 5-10 mg weekly) is provided on a different day from the Methotrexate dose to mitigate side effects.
Inclusion Criteria (Abbreviated):
Active disease defined by a minimum number of swollen and tender joints (e.g., ≥6 of 66 swollen and ≥8 of 68 tender joints).
Elevated inflammatory markers (e.g., C-reactive protein [CRP] or erythrocyte sedimentation rate [ESR]).
Exclusion Criteria (Abbreviated):
Previous treatment with biologic DMARDs.
Significant renal or hepatic impairment.
Active infectious disease.
Pregnancy or lactation.
Monitoring:
Complete blood count (CBC), liver function tests (LFTs), and serum creatinine (B1669602) are monitored at baseline and at regular intervals (e.g., every 4-8 weeks) throughout the study.
Efficacy assessments, including ACR response criteria and Disease Activity Score (DAS28), are performed at specified time points (e.g., weeks 12, 24, and 52).
Radiographic assessments of hands and feet are conducted at baseline and at the end of the study to evaluate structural damage progression.
Adalimumab Administration Protocol (Subcutaneous)
This protocol is representative of studies such as the ARMADA and PREMIER trials.[9][10]
Patient Population: Adult patients with moderate to severe active rheumatoid arthritis who have had an inadequate response to Methotrexate monotherapy.
Dosage and Administration:
Adalimumab 40 mg administered subcutaneously every other week.
Continued stable background dose of Methotrexate (typically 10-25 mg weekly).
Inclusion Criteria (Abbreviated):
Diagnosis of RA for at least 3 months.
Active disease despite at least 3 months of Methotrexate therapy.
Exclusion Criteria (Abbreviated):
Prior treatment with a TNF-α inhibitor.
History of congestive heart failure.
Active or latent tuberculosis.
Monitoring:
Similar to the Methotrexate protocol, with the addition of screening for latent tuberculosis prior to initiation.
Efficacy and radiographic assessments are performed at similar intervals.
Tofacitinib Administration Protocol (Oral)
This protocol is based on the ORAL series of clinical trials.[1][4]
Patient Population: Adult patients with moderate to severe active rheumatoid arthritis, either Methotrexate-naïve or with an inadequate response to Methotrexate.
Dosage and Administration:
Tofacitinib 5 mg administered orally twice daily.
Can be administered as monotherapy or in combination with a stable background dose of Methotrexate.
Inclusion Criteria (Abbreviated):
Diagnosis of active RA.
For combination therapy trials, a history of inadequate response to Methotrexate.
Exclusion Criteria (Abbreviated):
History of serious infections.
Low lymphocyte or neutrophil counts at baseline.
Severe hepatic impairment.
Monitoring:
In addition to standard monitoring, lipid panels are assessed at baseline and periodically during the trial due to the known effect of Tofacitinib on cholesterol levels.
Monitoring for signs and symptoms of infection is emphasized.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Methotrexate, Adalimumab, and Tofacitinib are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Methotrexate's Anti-Inflammatory Signaling
Methotrexate's primary anti-inflammatory effect in rheumatoid arthritis is believed to be mediated through the promotion of adenosine (B11128) release. Intracellularly, Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR. This, in turn, inhibits adenosine deaminase, resulting in increased intracellular adenosine, which is then transported to the extracellular space. Extracellular adenosine binds to its receptors on immune cells, leading to a dampening of the inflammatory response.
Caption: Methotrexate's mechanism via adenosine signaling.
Adalimumab's Inhibition of TNF-α Signaling
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine in rheumatoid arthritis. It binds to its receptors (TNFR1 and TNFR2) on various cells, including synovial fibroblasts and immune cells, triggering intracellular signaling cascades such as the NF-κB and MAPK pathways. These pathways lead to the production of other inflammatory mediators and enzymes that contribute to joint destruction. Adalimumab is a monoclonal antibody that binds to TNF-α, preventing it from interacting with its receptors and thereby blocking its pro-inflammatory effects.[11][12]
Navigating the Safe Disposal of Rotraxate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-b...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Rotraxate, a gastric cytoprotectant, ensuring that its handling and final disposition are conducted with the utmost care and in accordance with general safety protocols.
Core Disposal Procedures
The primary method for the disposal of Rotraxate involves its destruction by a licensed chemical waste disposal facility. This ensures that the compound is handled and treated in a manner that minimizes its potential impact on the environment and public health.
Key Steps for Disposal:
Collection and Storage:
Unused or waste Rotraxate should be collected in suitable, clearly labeled, and closed containers.
Store these containers in a well-ventilated area, away from sources of ignition.[1]
It is crucial to avoid contamination of water, foodstuffs, feed, or seed during storage and disposal.[1]
Professional Disposal:
The collected Rotraxate waste must be sent to a licensed chemical destruction plant.[1]
Controlled incineration with flue gas scrubbing is a recommended method for its destruction.[1]
Under no circumstances should Rotraxate be discharged into sewer systems.[1]
Container Management:
Empty containers that held Rotraxate should be triple-rinsed (or the equivalent).[1]
After thorough cleaning, these containers can be offered for recycling or reconditioning.[1]
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
For combustible packaging materials, controlled incineration with flue gas scrubbing is also a viable disposal option.[1]
Personal Protective Equipment (PPE) and Handling
When handling Rotraxate for disposal, it is imperative to use appropriate personal protective equipment to prevent exposure.
Protective Clothing: Wear suitable protective clothing to avoid skin contact.[1]
Eye Protection: Safety glasses or goggles should be worn to prevent eye contact.[1]
Ventilation: Always handle Rotraxate in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
Tools: Use non-sparking tools to prevent ignition, especially if the compound is in a powdered form.[1]
Quantitative Data
No specific quantitative data regarding disposal limits, environmental impact thresholds, or safety concentrations for Rotraxate is available in the provided search results.
Experimental Protocols
Detailed experimental protocols for assessing the safety or environmental impact of Rotraxate disposal are not available in the provided search results.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Rotraxate.
Essential Safety and Logistical Information for Handling Rotraxate
Disclaimer: "Rotraxate" is not a recognized chemical compound in publicly available databases. The following guidance is based on the assumption that "Rotraxate" is a potent, hazardous cytotoxic agent and should be handl...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: "Rotraxate" is not a recognized chemical compound in publicly available databases. The following guidance is based on the assumption that "Rotraxate" is a potent, hazardous cytotoxic agent and should be handled with extreme caution. This information is intended to provide a framework for safe handling and is not a substitute for a substance-specific Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified safety professionals.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous substances is the correct and consistent use of Personal Protective Equipment.[1] All personnel handling Rotraxate must be trained in the proper use of PPE.[2][3] The following table summarizes the recommended PPE for handling this potent compound.
To prevent skin contact and absorption. Rotraxate is assumed to be a skin irritant.
Body Protection
Disposable, fluid-resistant gown with long sleeves and a solid front.[1][4]
To protect clothing and skin from accidental splashes or spills.
Eye Protection
Safety glasses with side-shields or goggles. A full-face shield is preferred if there is a risk of splashing.[4]
To protect against splashes and aerosols that may cause serious eye irritation.
Respiratory Protection
A fit-tested N95 or higher respirator should be used when there is a risk of generating airborne powder or aerosols.[4][5] All manipulations of open solutions should be performed in a certified chemical fume hood or biological safety cabinet.
To prevent inhalation of hazardous particles.
Operational Plan: Step-by-Step Handling Protocol
A clear and detailed operational plan is crucial to minimize the risk of exposure and contamination.[2] The following protocol outlines the essential steps for safely handling Rotraxate from receipt to use.
2.1. Preparation and Work Area Setup
Designate a Controlled Area: All handling of Rotraxate should occur in a designated and clearly marked area with restricted access.
Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
Assemble Materials: Ensure all necessary equipment, including PPE, handling tools (e.g., forceps), and dedicated waste containers, are within the designated area before commencing work.
Verify Substance Identity: Before use, confirm the identity and integrity of the Rotraxate container.
2.2. Handling Procedure
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Containment: Perform all manipulations of open Rotraxate solutions or powders within a certified chemical fume hood or biological safety cabinet to minimize the risk of inhalation and environmental contamination.[6]
Remote Handling: Use forceps or other remote handling tools whenever possible to increase the distance from the substance.
Avoid Aerosol Generation: Handle the substance in a manner that minimizes the generation of dust or aerosols.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of hazardous waste is critical to protect personnel and the environment.[7][8] All waste generated from handling Rotraxate must be treated as hazardous.
3.1. Waste Segregation and Collection
Dedicated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all Rotraxate waste.[8] These containers should be colored differently from regular trash bins.[7][9]
Segregate Waste Streams:
Sharps: All needles, syringes, and other sharp objects contaminated with Rotraxate must be placed in a designated sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[7]
Solid Waste: Contaminated PPE (gloves, gowns), absorbent paper, and other solid materials should be placed in a dedicated, labeled plastic bag within a covered waste container.[7]
Liquid Waste: Unused Rotraxate solutions and contaminated liquids should be collected in a sealed, leak-proof container. Do not dispose of liquid Rotraxate down the drain.
3.2. Final Disposal
Seal and Label: When waste containers are full, they should be securely sealed and clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".[7]
Licensed Disposal: All Rotraxate waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[7][8]
Secure Storage: While awaiting pickup, store sealed waste containers in a secure, designated area.[7]
Visualizations
The following diagrams illustrate the key workflows for handling and disposing of Rotraxate.